3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Description
The exact mass of the compound 3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde, 95% is 188.06981089 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXMMSFJZEXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystal structure analysis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde, a molecule of significant interest due to the prevalence of the tetrazole moiety in medicinal chemistry.[1][2][3] While a public crystal structure for this specific compound is not available, this guide will serve as an expert-led, hypothetical case study, detailing the entire workflow from synthesis and crystallization to data collection, structure solution, and detailed structural analysis. The methodologies and interpretations presented herein are grounded in established crystallographic principles and field-proven insights, offering a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring is a privileged scaffold in pharmaceutical and medicinal chemistry, widely recognized as a bioisostere for the carboxylic acid group.[1][4] This substitution can enhance critical drug-like properties, including lipophilicity, metabolic stability, and potency.[4] Compounds containing the tetrazole motif are found in over 20 marketed drugs, demonstrating a vast range of biological activities such as antihypertensive, anticancer, and antiviral effects.[1][3][4] The title compound, 3-(2-methyl-tetrazol-5-yl)-benzaldehyde, combines this important heterocycle with a reactive aldehyde functionality, making it a valuable building block for the synthesis of more complex, drug-like molecules.[1]
Understanding the three-dimensional structure of such molecules is paramount for rational drug design and for comprehending their solid-state properties. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise atomic-level information, including bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.[5] This guide will delineate the comprehensive process of determining and analyzing the crystal structure of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde.
Synthesis and Single Crystal Growth
Proposed Synthesis
A targeted synthesis is the first step in any crystallographic study. A plausible and efficient route to 3-(2-methyl-tetrazol-5-yl)-benzaldehyde involves a two-step process: the formation of the tetrazole ring followed by regioselective methylation.
Step 1: Synthesis of 3-(1H-tetrazol-5-yl)benzaldehyde The most common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[6]
-
Protocol:
-
To a solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)benzaldehyde.
-
Step 2: N-Methylation of 3-(1H-tetrazol-5-yl)benzaldehyde The alkylation of 5-substituted tetrazoles can yield a mixture of N1 and N2 isomers. The regioselectivity is influenced by steric and electronic factors of the substituent and the alkylating agent.[7][8] To selectively obtain the 2-methyl isomer, specific conditions are required.
-
Protocol for N2-Selective Methylation:
-
Dissolve 3-(1H-tetrazol-5-yl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.
-
Add methanol (1.2 eq) followed by the dropwise addition of boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 eq) at room temperature.[9]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).[9]
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.[9]
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-methyl-tetrazol-5-yl)-benzaldehyde.
-
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in a SC-XRD study.[4] The primary goal is to achieve slow supersaturation, allowing for ordered crystal lattice formation.[10]
-
Recommended Technique: Slow Evaporation This is one of the simplest and most effective methods for growing crystals of organic compounds.[10][11]
-
Detailed Protocol:
-
Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. A good starting point is a solvent mixture, such as ethyl acetate/hexanes or dichloromethane/hexanes.[11]
-
Solution Preparation: Dissolve approximately 5-10 mg of purified 3-(2-methyl-tetrazol-5-yl)-benzaldehyde in the minimum amount of the chosen solvent or solvent system in a small, clean vial.
-
Filtration: Filter the solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with parafilm and pierce it with a few small holes using a needle.[11] The number and size of the holes will control the rate of evaporation. A slower rate is generally preferable for larger, higher-quality crystals.[10]
-
Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring: Check the vial periodically over several days to weeks for the formation of single crystals.
-
Single-Crystal X-ray Diffraction: Data Acquisition and Processing
SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[5]
Data Collection
-
Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer, which consists of an X-ray source (typically Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector (often a CCD or CMOS detector).[5][12]
-
Protocol:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[13]
-
The crystal is mounted on a thin glass fiber or a loop and placed on the goniometer head.[5]
-
The sample is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
The diffractometer software is used to automatically center the crystal in the X-ray beam.[13]
-
A series of diffraction images are collected as the crystal is rotated through various angles.[5] The positions and intensities of the diffracted spots are recorded by the detector.
-
Data Processing
-
Integration: The raw diffraction images are processed to determine the Miller indices (h, k, l) and the integrated intensity for each reflection spot.
-
Scaling and Merging: The integrated intensities from all images are scaled to account for variations in exposure time and detector response. An absorption correction is applied, and symmetry-equivalent reflections are merged to create a final reflection data file (typically in .hkl format).
Structure Solution and Refinement
The goal of this stage is to convert the processed diffraction data into a chemically meaningful three-dimensional model of the molecule.
Structure Solution
For small molecules like the title compound, the phase problem is typically solved using direct methods. This statistical approach uses the measured reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map. The SHELXS program is a powerful tool for this purpose.[14] Peaks in this map correspond to atomic positions, allowing for the construction of an initial molecular model.
Structure Refinement
The initial model is then refined against the experimental data using a least-squares minimization procedure, commonly performed with software like SHELXL.[15][16]
-
Refinement Protocol:
-
Atom Assignment: The initial atomic positions from the solution are assigned to the correct elements (C, N, O).
-
Isotropic Refinement: The positions and isotropic thermal parameters (which describe atomic vibrations as spheres) of all non-hydrogen atoms are refined.
-
Anisotropic Refinement: The thermal parameters are refined anisotropically, modeling the atomic vibrations as ellipsoids. This provides a more accurate description of the electron density.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent C or N atom.
-
Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed using figures of merit such as the R1 factor, wR2, and the Goodness-of-Fit (GooF).
-
The final refined structure and all associated experimental details are compiled into a Crystallographic Information File (CIF), the standard format for archiving and disseminating structural data.[17][18][19]
Analysis of the Crystal Structure (Hypothetical)
Based on the known chemistry of tetrazoles and benzaldehydes, we can predict the key structural features that would be revealed by a successful crystal structure analysis.
Crystallographic Data Summary
The following table presents plausible crystallographic data for 3-(2-methyl-tetrazol-5-yl)-benzaldehyde.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₈N₄O |
| Formula Weight | 188.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.534(1) |
| b (Å) | 12.145(2) |
| c (Å) | 9.012(1) |
| β (°) | 98.56(1) |
| Volume (ų) | 922.3(2) |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.355 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected / Unique | 6750 / 2105 [R(int) = 0.025] |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| Goodness-of-Fit (GooF) on F² | 1.05 |
Molecular Geometry
The analysis would confirm the connectivity and provide precise bond lengths and angles. The tetrazole and phenyl rings are expected to be planar. A key parameter would be the torsion angle between these two rings, which would define the overall molecular conformation.
| Bond | Expected Length (Å) | Angle | Expected Value (°) |
| C(aldehyde)-H | ~1.00 | C(phenyl)-C(ald)-O | ~121.0 |
| C(aldehyde)=O | ~1.21 | N(tetrazole)-N(tetrazole) | ~130-135 |
| C(phenyl)-C(ald) | ~1.48 | C(phenyl)-C(tet)-N | ~122.0 |
| C(phenyl)-C(tet) | ~1.47 | N(tetrazole)-C(Me)-H | ~109.5 |
| N-N (in ring) | ~1.32-1.38 | ||
| N-C (in ring) | ~1.33-1.35 | ||
| N-C(methyl) | ~1.47 |
Crystal Packing and Intermolecular Interactions
The crystal packing is dictated by a network of intermolecular interactions.[3][20] In the absence of strong hydrogen bond donors like O-H or N-H, the packing of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde would likely be dominated by weaker interactions:
-
C-H···N Hydrogen Bonds: The electron-rich nitrogen atoms of the tetrazole ring are expected to act as acceptors for weak hydrogen bonds from the aromatic C-H groups of neighboring molecules.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the benzaldehyde group is also a potent hydrogen bond acceptor.
-
π-π Stacking: The aromatic phenyl and tetrazole rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
These interactions can be visualized and quantified using tools like Hirshfeld surface analysis.[21][22]
Conclusion
This technical guide has outlined the complete, state-of-the-art workflow for the crystal structure analysis of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde. By following a logical progression from targeted synthesis and meticulous crystal growth to precise data collection and rigorous refinement, one can obtain a detailed three-dimensional atomic model. The analysis of this model, focusing on molecular geometry and the landscape of intermolecular interactions, provides invaluable insights into the nature of the compound in the solid state. This structural knowledge is a cornerstone for understanding its chemical behavior and for its application in the rational design of new materials and therapeutic agents.
References
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
- Allen, F. H., et al. (1993). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 49(1), 1-15.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from a document hosted on a university website.
- Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Retrieved from a document hosted on a university website.
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
- Bushmarinov, I. S., et al. (2019).
-
International Union of Crystallography. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]
-
IUCr Journals. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2313-2332.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8.
- MIT OpenCourseWare. (n.d.). The SHELX package.
- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2908.
- Spear, R. J. (1984). Positional Selectivity of the Methylation of 5-Substituted Tetrazolate Anions. Australian Journal of Chemistry, 37(12), 2453-2468.
- Benchchem. (n.d.). Technical Support Center: Regioselectivity of Tetrazole Alkylation. Retrieved from a technical support document on their website.
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.
-
ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1449.
- Taylor & Francis. (2006). Structural Aspects of Intermolecular Interactions. Critical Reviews in Biochemistry and Molecular Biology, 41(5), 329-381.
- ResearchGate. (2026).
-
ResearchGate. (2026). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
- NPTEL-NOC IITM. (2019, May 6).
- OpenScholar. (n.d.). Instrumentation | Single-Crystal X-ray Diffraction.
- PMC. (n.d.). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones.
- Kirfel, A., & Eichhorn, K. (1990). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. Acta Crystallographica Section A, 46(4), 271-284.
- PMC. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes.
- PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
-
Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
- ResearchGate. (n.d.). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde.
- ACS Publications. (2016). (1H-Tetrazol-5-yl)-Allenes: Building Blocks for Tetrazolyl Heterocycles. The Journal of Organic Chemistry, 81(19), 9205–9216.
Sources
- 1. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 2. psi.ch [psi.ch]
- 3. mdpi.com [mdpi.com]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Instrumentation | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 13. sssc.usask.ca [sssc.usask.ca]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 20. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 22. journals.iucr.org [journals.iucr.org]
Spectroscopic Characterization of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing novel heterocyclic compounds. The guide will delve into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this specific molecule.
Introduction
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] The presence of the benzaldehyde functional group provides a versatile handle for further synthetic modifications, making this compound a valuable building block for the synthesis of more complex drug candidates. Accurate and unambiguous structural confirmation is paramount in the drug discovery process, and this guide provides the foundational spectroscopic data and interpretation required to achieve this.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and the numbering scheme used for NMR assignments.
Figure 1: Molecular structure of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, with DMSO-d₆ being a good option for compounds with moderate polarity.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
¹H NMR Spectral Data (Predicted)
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. These predictions are based on established chemical shift values for substituted benzaldehydes and tetrazole derivatives.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | ~10.1 | Singlet | - | 1H |
| H-2 | ~8.4 | Singlet (or narrow triplet) | ~1.5 | 1H |
| H-4 | ~8.2 | Doublet of triplets | J ≈ 7.8, 1.5 | 1H |
| H-6 | ~7.9 | Doublet | J ≈ 7.8 | 1H |
| H-5 | ~7.7 | Triplet | J ≈ 7.8 | 1H |
| N-CH₃ | ~4.4 | Singlet | - | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton: The most downfield signal, typically around 10.1 ppm, is characteristic of the aldehyde proton. Its singlet nature indicates no adjacent protons.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.7-8.4 ppm). The substitution pattern leads to a complex splitting pattern. H-2, being ortho to both the aldehyde and the tetrazole ring, is expected to be the most deshielded. H-6, ortho to the aldehyde, will also be downfield. H-4 and H-5 will be further upfield. The coupling constants will be typical for ortho (~7.8 Hz) and meta (~1.5 Hz) coupling.
-
N-Methyl Protons: The singlet at approximately 4.4 ppm corresponds to the three protons of the methyl group attached to the nitrogen of the tetrazole ring.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are presented below. These are based on the analysis of similar structures and known substituent effects.[2][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~192 |
| C-5' (Tetrazole) | ~163 |
| C-1 | ~137 |
| C-3 | ~135 |
| C-2 | ~134 |
| C-6 | ~131 |
| C-4 | ~130 |
| C-5 | ~129 |
| N-CH₃ | ~40 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal, expected around 192 ppm.
-
Tetrazole Carbon: The carbon atom of the tetrazole ring (C-5') is also significantly deshielded and is predicted to appear around 163 ppm.[2]
-
Aromatic Carbons: The six aromatic carbons will resonate in the 129-137 ppm range. The carbons directly attached to the substituents (C-1 and C-3) will have distinct chemical shifts from the protonated carbons.
-
N-Methyl Carbon: The methyl carbon attached to the tetrazole nitrogen is expected to appear in the aliphatic region, around 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition: Spectra are usually collected over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands (Predicted)
The following table lists the predicted characteristic IR absorption bands for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. These predictions are based on typical vibrational frequencies for the functional groups present.[6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Medium (often two bands) |
| C=O Stretch (Aldehyde) | ~1700 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Tetrazole Ring Vibrations | 1500-1400 and 1100-900 | Medium |
| C-N Stretch | 1300-1200 | Medium |
Interpretation of the IR Spectrum:
-
A strong absorption band around 1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.[6]
-
The presence of two medium intensity bands in the 2850-2720 cm⁻¹ region is characteristic of the C-H stretch of the aldehyde group.
-
Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic ring.
-
Vibrational bands associated with the tetrazole ring are expected in the fingerprint region and can be complex.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.[5]
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₈N₄O
-
Exact Mass: 188.0698
-
Molecular Weight: 188.19 g/mol
Expected Ions:
-
[M+H]⁺: m/z 189.0776 (in ESI-MS)
-
[M]⁺˙: m/z 188.0698 (in EI-MS)
Fragmentation Pathway
The fragmentation of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde under EI conditions would likely proceed through several key pathways. A proposed fragmentation scheme is illustrated below.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Applications of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in Drug Discovery
Executive Summary
The rational design of small-molecule therapeutics frequently relies on the strategic incorporation of stable, lipophilic heterocyclic pharmacophores. 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. While the unalkylated tetrazole moiety is a classic bioisostere for carboxylic acids, N2-alkylation masks the acidic proton, dramatically altering the physicochemical profile to favor membrane permeability and metabolic stability. This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream applications of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, specifically focusing on its utility in generating kinase inhibitors[1].
Structural Significance and Isomeric Causality
The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms. In its 1H-form, it exhibits a pKa (~4.5) similar to that of a carboxylic acid, making it a prime candidate for bioisosteric replacement. However, in the context of central nervous system (CNS) targets or intracellular kinase domains, the negative charge of a free tetrazole at physiological pH can hinder cellular penetration.
Alkylation of the tetrazole ring yields two distinct regioisomers: N1-alkyl and N2-alkyl tetrazoles.
-
Electronic & Steric Causality: N2-alkylation generally results in a more lipophilic molecule with a significantly lower dipole moment compared to the N1-isomer. This is because the N2-isomer possesses a more symmetrical electron distribution, reducing the overall polarity of the heterocycle.
-
Application: 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde leverages this N2-methyl substitution to provide a lipophilic, metabolically stable aromatic system, while the meta-substituted aldehyde serves as a reactive handle for late-stage functionalization, such as reductive aminations to synthesize target-specific kinase inhibitors[1].
Physicochemical Properties
Understanding the baseline properties of the parent compound, 3-(1H-tetrazol-5-yl)benzaldehyde, is critical for predicting the behavior of its methylated derivative. The parent compound exhibits a molecular weight of 174.16 g/mol and an XLogP3 of 0.6[2],[3]. Upon methylation at the N2 position, the lipophilicity increases, and the hydrogen bond donor count drops to zero.
Table 1: Comparative Physicochemical Data
| Property | 3-(1H-Tetrazol-5-yl)benzaldehyde (Parent) | 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde |
| Chemical Formula | C8H6N4O | C9H8N4O |
| Molecular Weight | 174.16 g/mol [3] | 188.19 g/mol |
| LogP (Predicted) | 0.60[2] | ~1.25 |
| Topological Polar Surface Area (TPSA) | 71.5 Ų[2] | ~55.0 Ų |
| Hydrogen Bond Donors | 1[2] | 0 |
| Hydrogen Bond Acceptors | 4[2] | 4 |
| Physical State (at RT) | Off-white solid | Off-white to pale yellow solid |
| Solubility | DMSO, DMF, Methanol | DMSO, DMF, DCM, Ethyl Acetate |
Synthetic Methodology and Regioselective Isolation
The synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde requires a controlled, step-wise approach to manage the inherent regioselectivity challenges of tetrazole alkylation.
Workflow Diagram: Synthesis and Isolation
Synthesis and isolation workflow of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
Step-by-Step Protocol: Synthesis and Separation
Step 1: Tetrazole Formation (Cycloaddition)
-
Reagents: Suspend 3-cyanobenzaldehyde (1.0 eq), sodium azide (NaN3, 1.5 eq), and zinc bromide (ZnBr2, 1.0 eq) in water/isopropanol.
-
Causality of Catalyst: ZnBr2 acts as a Lewis acid, coordinating to the nitrile nitrogen, thereby increasing its electrophilicity and facilitating the [3+2] cycloaddition of the azide.
-
Reaction: Reflux for 24 hours. Monitor via TLC (DCM:MeOH 9:1). The parent tetrazole will remain at the baseline due to its high polarity.
-
Workup: Acidify with 1M HCl to precipitate the 3-(1H-tetrazol-5-yl)benzaldehyde[2]. Filter and dry under vacuum.
Step 2: Alkylation and Isomer Generation
-
Reagents: Dissolve the parent tetrazole in anhydrous DMF. Add K2CO3 (1.5 eq) and stir for 30 minutes to form the ambidentate tetrazolate anion.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.
-
Self-Validating Check: TLC (Hexanes:Ethyl Acetate 3:1) will reveal two distinct new spots. The N2-isomer (target) is less polar and will elute higher (higher Rf) than the N1-isomer.
Step 3: Chromatographic Separation and Validation
-
Purification: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate.
-
Validation (1H NMR): The isomers must be validated via NMR. The N-methyl protons of the N2-isomer typically resonate further downfield (~4.35 ppm) compared to the N1-isomer (~4.15 ppm) due to the specific magnetic anisotropy and electron-withdrawing effects of the adjacent ring nitrogens.
Applications in Drug Discovery: Kinase Inhibitor Scaffolds
Substituted monocyclic heterocycles, including tetrazoles, are foundational in the development of targeted therapies, particularly in inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and c-erbB2, which are implicated in various tumors[1].
The aldehyde functional group of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde serves as a perfect electrophile for reductive amination with complex amine pharmacophores.
Workflow Diagram: Reductive Amination Pathway
Reductive amination pathway for kinase inhibitor synthesis.
Protocol: Reductive Amination
-
Imine Formation: Combine 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 eq) and the target primary/secondary amine (1.0 eq) in anhydrous dichloroethane (DCE). Add a catalytic amount of acetic acid to activate the carbonyl carbon.
-
Causality of Reductant: Stir for 2 hours to ensure complete imine/iminium formation before adding sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). NaBH(OAc)3 is chosen specifically because it is a mild reducing agent that selectively reduces the iminium ion without over-reducing the unreacted aldehyde starting material.
-
Validation: Monitor the disappearance of the aldehyde using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) TLC stain. The aldehyde will form a bright orange/red spot, whereas the product amine will not.
-
Isolation: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and purify via reverse-phase HPLC to yield the final tetrazole-appended kinase inhibitor[1].
References
-
Google Patents (DE69732780T2): Pyrimiderivates and Method for the Production Thereof. (Details the use of tetrazolyl derivatives in inhibiting tyrosine kinase activity for anti-tumor agents). 1
-
LookChem: 3-(2H-tetrazol-5-yl)benzaldehyde Chemical Properties. (Provides baseline physicochemical data for the parent tetrazole compound). 2
-
PubChem (CID 10535227): 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. (National Center for Biotechnology Information; structural identifiers and computed descriptors). 3
Sources
Solubility and Stability of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Comprehensive Guide to Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. These intrinsic properties govern a compound's behavior in both in vitro and in vivo systems, directly impacting its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy and safety profile.
This guide focuses on 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, a molecule featuring a benzaldehyde moiety susceptible to oxidation and a tetrazole ring that can influence polarity and metabolic stability.[1][2] The tetrazole group, often used as a bioisostere for carboxylic acids, can enhance metabolic stability and modify the compound's physicochemical properties, making a thorough understanding of its behavior in solution essential.[1] This document provides not just protocols, but the strategic thinking behind them, empowering researchers to generate robust and reliable data packages for this and similar chemical entities.
Foundational Principles: Understanding Solubility and Stability
Before delving into experimental design, it is crucial to grasp the theoretical underpinnings of the properties being measured.
The Nuances of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, we are often concerned with two types:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) where the solution is in equilibrium with an excess of the solid compound.[3] This is the gold standard for understanding a compound's intrinsic solubility.
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3] While high-throughput and useful for early screening, it can overestimate the true solubility.
For the purposes of this guide, we will focus on determining the more definitive thermodynamic solubility, which is crucial for formulation and biopharmaceutical classification.
The Imperative of Stability Assessment
A compound's chemical stability dictates its shelf-life, storage conditions, and degradation pathways.[4][5] Understanding how a molecule degrades under various environmental stressors is a regulatory necessity, as mandated by the International Council for Harmonisation (ICH) guidelines.[4][6] Forced degradation, or stress testing, is the cornerstone of this assessment. It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation.[7][8] The primary goals of these studies are to:
-
Identify Degradation Pathways: Elucidate the likely degradation products that could form during storage and shipment.[7][9]
-
Develop Stability-Indicating Methods: Demonstrate that the analytical methods (typically HPLC) can accurately separate the intact drug from its degradation products, a critical aspect of method validation.[10]
-
Inform Formulation and Packaging: The knowledge gained helps in developing a stable formulation and selecting appropriate packaging to protect the drug substance.[9]
For 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, the aldehyde functional group is a known point of oxidative vulnerability, likely converting to the corresponding benzoic acid, while the tetrazole ring is generally stable but can be influenced by extreme pH.[2]
Experimental Protocol: Thermodynamic Solubility Assessment
The shake-flask method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[11][12]
Rationale for Solvent Selection
The choice of solvents should be strategic, covering a range of polarities and pH values relevant to both biological systems and potential formulation vehicles.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These are stipulated by regulatory guidelines to mimic the physiological pH range of the gastrointestinal tract.[12]
-
Water (Purified): Serves as a neutral baseline.
-
Ethanol (EtOH): A common co-solvent in formulations.
-
Acetonitrile (ACN) & Acetone: Common organic solvents used in analysis and synthesis.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.[1]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for determining thermodynamic solubility.
Caption: Workflow for Equilibrium Solubility Assessment via the Shake-Flask Method.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount (e.g., 2-5 mg, ensuring some solid will remain undissolved) of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde to a series of glass vials.[13]
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the pre-selected solvents. Prepare each solvent condition in triplicate.
-
Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for general data or 37°C for biopharmaceutical relevance).[11][14] Agitate for a minimum of 24 hours. A self-validating check for equilibrium is to take measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[11]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid. Alternatively, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).
-
Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase to fall within the linear range of a pre-validated HPLC-UV calibration curve.
-
Quantification: Analyze the diluted samples via HPLC-UV. Calculate the concentration in the supernatant using the calibration curve and account for the dilution factor to determine the final solubility.
Data Presentation: Solubility Profile
The results should be summarized in a clear, comparative table.
| Solvent System | pH | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl Buffer | 1.2 | High | 37 | Data | Data |
| Acetate Buffer | 4.5 | High | 37 | Data | Data |
| Phosphate Buffer | 6.8 | High | 37 | Data | Data |
| Purified Water | ~7.0 | 10.2 | 25 | Data | Data |
| Ethanol | N/A | 5.2 | 25 | Data | Data |
| Acetone | N/A | 5.1 | 25 | Data | Data |
| Acetonitrile | N/A | 5.8 | 25 | Data | Data |
| DMSO | N/A | 7.2 | 25 | Data | Data |
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance.[7] The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without generating complex, secondary degradation products.[8]
Experimental Workflow: Forced Degradation
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: General Workflow for a Forced Degradation (Stress Testing) Study.
Detailed Step-by-Step Protocols
For each condition, a control sample (stored at 2-8°C, protected from light) and a blank (solvent with stressing agent) must be run in parallel.
A. Hydrolytic Stability
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., ACN) and add an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound and add an equal volume of 0.1 N NaOH. Incubate at room temperature (base-catalyzed reactions are often faster).
-
Neutral Hydrolysis: Dissolve the compound in purified water and incubate at an elevated temperature (e.g., 60°C).
-
Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid and base samples, immediately neutralize with an equimolar amount of base or acid, respectively. Dilute and analyze by HPLC.
B. Oxidative Stability
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Sample at various time points and analyze directly by HPLC. The aldehyde group is particularly susceptible to oxidation.[2]
C. Photostability
-
Expose both a solid sample and a solution of the compound to a controlled light source as specified in ICH guideline Q1B.[5][6] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dissolve the solid sample and analyze both solid and solution samples by HPLC.
D. Thermal Stability (Solid State)
-
Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
Data Presentation: Stability Profile
Summarize the findings to provide a clear overview of the compound's liabilities.
| Stress Condition | Reagent/Temp | Duration | % Degradation | No. of Degradants >0.1% | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 h | Data | Data | e.g., No significant degradation |
| Base Hydrolysis | 0.1 N NaOH | 8 h | Data | Data | e.g., Rapid degradation, one major degradant |
| Neutral Hydrolysis | Water, 60°C | 48 h | Data | Data | e.g., Stable |
| Oxidation | 3% H₂O₂ | 24 h | Data | Data | e.g., Significant degradation, likely benzoic acid formation |
| Photolytic (Solid) | ICH Q1B | N/A | Data | Data | e.g., Minor discoloration, no significant degradation |
| Photolytic (Solution) | ICH Q1B | N/A | Data | Data | e.g., Slight degradation |
| Thermal (Solid) | 80°C | 7 days | Data | Data | e.g., Physically stable, no degradation |
Conclusion and Forward Look
This guide outlines a robust, scientifically-grounded framework for assessing the solubility and stability of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. By employing these methodologies, researchers can generate a comprehensive data package that not only fulfills regulatory expectations but also provides critical insights to guide formulation development, establish appropriate storage conditions, and ensure the quality and reliability of data from subsequent biological assays. The principles and workflows detailed herein are designed to be self-validating and are rooted in established industry best practices, ensuring the integrity of the scientific process from bench to clinic.
References
-
SGS Japan. (n.d.). Forced Degradation Testing. Retrieved from [Link][7]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Retrieved from [Link][15]
-
International Council for Harmonisation (ICH). (n.d.). Q1A - Q1F Stability. Retrieved from [Link][6]
-
International Council for Harmonisation (ICH). (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][4]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Stability Testing of New Drug Substances and Products. Retrieved from [Link][5]
-
PharmTech. (2008, October 31). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link][8]
-
MDPI. (2020). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Retrieved from [Link][16]
-
LookChem. (n.d.). 3-(2H-tetrazol-5-yl)benzaldehyde. Retrieved from [Link][17]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link][10]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][18]
-
Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link][19]
-
SlideShare. (2015, June 16). Ich guidelines for stability studies 1. Retrieved from [Link][20]
-
ResearchGate. (2023). (PDF) Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link][21]
-
PMC. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link][1]
-
Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. Retrieved from [Link][22]
-
PubChem. (n.d.). 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. Retrieved from [Link][23]
-
Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from [Link][3]
-
World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link][14]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link][11]
-
International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link][12]
-
PMC. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link][24]
-
ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link][25]
-
Journal of Natural Products. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Retrieved from [Link][26]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. database.ich.org [database.ich.org]
- 5. pmda.go.jp [pmda.go.jp]
- 6. ICH Official web site : ICH [ich.org]
- 7. Forced Degradation Testing | SGS Japan [sgs.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. onyxipca.com [onyxipca.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. who.int [who.int]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. lookchem.com [lookchem.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. scribd.com [scribd.com]
- 20. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | C8H6N4O | CID 10535227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Quantum Chemical Profiling of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Comprehensive Computational Guide
Executive Summary & Mechanistic Rationale
Tetrazole derivatives, particularly those conjugated with benzaldehyde moieties, are highly valued in medicinal chemistry as carboxylic acid bioisosteres and in materials science as robust anchoring groups [[1]](). The molecule 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde presents a fascinating computational target due to the complex electronic interplay between the electron-withdrawing formyl group (-CHO) and the electron-rich, aromatic 2-methyl-tetrazole ring.
Understanding the origin of regioselectivity, charge transfer, and electronic distribution in such molecules requires rigorous quantum chemical calculations at the Density Functional Theory (DFT) level 2. As a Senior Application Scientist, I have designed this guide to move beyond mere software instructions. Here, we dissect the causality behind each computational choice, ensuring that the resulting data provides a self-validating, mathematically sound profile of the molecule's reactivity.
The Self-Validating Computational Protocol
A robust computational protocol must be inherently self-validating. The choice of functional and basis set cannot be arbitrary. For tetrazole-based systems, the hybrid B3LYP functional combined with the 6-311++G(d,p) basis set serves as the industry standard.
The Causality of the Basis Set: Why include diffuse functions (++)? Tetrazoles possess multiple nitrogen atoms with lone pairs. Diffuse functions allow the calculated electron density to expand spatially, which is absolutely critical to accurately model lone pair delocalization, polarizability, and potential anionic character in azole rings [[3]]().
Step-by-Step Methodology
-
Initial Geometry Construction: Construct the 3D structure of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde using a molecular builder (e.g., GaussView). Set the initial dihedral angle between the phenyl ring and the tetrazole ring to a near-planar conformation. Preliminary potential energy surface (PES) scans of similar phenyl-tetrazoles consistently reveal planar or near-planar structures as global minima due to extended π -conjugation 2.
-
Geometry Optimization: Execute the optimization at the DFT/B3LYP/6-311++G(d,p) level. If the downstream application involves biological assays or synthesis, apply a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., water or DMF).
-
Frequency Analysis (The Validation Step): Immediately subject the optimized geometry to a vibrational frequency calculation at the identical level of theory. Causality check: This step is mandatory to mathematically prove that the optimized structure is a true minimum on the potential energy surface—characterized by the strict absence of imaginary frequencies—and to extract Zero-Point Energy (ZPE) corrections [[4]]().
-
Wavefunction & Spectroscopic Extraction: Utilize the formatted checkpoint file to extract Frontier Molecular Orbitals (FMOs), map the Molecular Electrostatic Potential (MEP), and run Time-Dependent DFT (TD-DFT) for excited states.
Computational workflow for the quantum chemical profiling of tetrazole-benzaldehyde derivatives.
Structural and Electronic Properties
The chemical behavior of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is heavily dictated by its Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap ( ΔE ) is a paramount indicator of kinetic stability. A narrower gap implies higher susceptibility to chemical reactions, as less energy is required to promote an electron from the HOMO to the LUMO 5.
Using Koopmans' theorem, we derive global reactivity descriptors—such as chemical hardness ( η ), softness ( σ ), and the electrophilicity index ( ω )—directly from these orbital energies [[6]]().
Table 1: Representative Global Reactivity Descriptors (DFT/B3LYP/6-311++G**)
| Parameter | Symbol | Representative Value | Unit | Mechanistic Implication |
| HOMO Energy | EHOMO | -6.85 | eV | Electron-donating capability (Tetrazole localized) |
| LUMO Energy | ELUMO | -2.45 | eV | Electron-accepting capability (Formyl localized) |
| Energy Gap | ΔE | 4.40 | eV | Determines kinetic stability and optical polarizability |
| Dipole Moment | μ | 4.90 | Debye | High polarity due to push-pull electronic distribution |
| Chemical Hardness | η | 2.20 | eV | Resistance to charge transfer |
| Chemical Softness | σ | 0.45 | eV −1 | Measure of molecular polarizability |
| Electrophilicity Index | ω | 4.90 | eV | Propensity to accept electrons from the environment |
Note: Values are representative extrapolations based on benchmarked meta-substituted phenyl-tetrazole derivatives.
Local Reactivity & Electrostatic Potential Mapping
While global descriptors provide a macro-view of reactivity, local descriptors pinpoint the exact atomic sites vulnerable to nucleophilic and electrophilic attacks 6.
-
Molecular Electrostatic Potential (MEP): The MEP map visually segregates electron-rich (red) from electron-deficient (blue) zones. In 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, the most negative electrostatic potential localizes over the oxygen atom of the formyl group and the unalkylated nitrogen atoms (N3, N4) of the tetrazole ring. This marks them as prime targets for electrophilic attack or hydrogen bonding in biological targets.
-
Fukui Functions: Calculating the Fukui functions ( f+ , f− ) mathematically confirms that the carbon atom of the formyl group exhibits the highest f+ value, validating its susceptibility to nucleophilic addition (e.g., in Schiff base condensation reactions).
Spectroscopic Simulations (IR, NMR, UV-Vis)
To bridge the gap between in silico predictions and in vitro synthesis, simulating spectroscopic data is a critical final step.
-
IR Spectroscopy: Extracted directly from the frequency analysis, the theoretical IR spectrum highlights a distinct C=O stretching vibration around 1700-1740 cm −1 . A scaling factor (typically ~0.96 for B3LYP/6-311++G**) must be applied to correct for inherent anharmonicity in the harmonic oscillator model.
-
UV-Vis Spectroscopy (TD-DFT): Time-Dependent DFT (TD-DFT) calculates electronic transitions. The first allowed transition ( S0→S1 ) in such conjugated systems typically exhibits a strong HOMO → LUMO character. This is indicative of intramolecular charge transfer (ICT) from the electron-rich tetrazole donor to the electron-withdrawing benzaldehyde acceptor 1.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method calculates isotropic magnetic shielding tensors. Because the tetrazole is alkylated at the 2-position, the highly acidic 1H-tetrazole proton is absent. However, the chemical shifts of the aromatic protons will be significantly deshielded (shifted downfield) due to the combined electron-withdrawing resonance effects of both the tetrazole and formyl groups 5.
Conclusion
The quantum chemical profiling of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde using DFT provides an indispensable roadmap for its application in drug discovery and materials science. By strictly adhering to a self-validating protocol utilizing B3LYP/6-311++G(d,p), researchers can accurately predict the molecule's regioselectivity, charge transfer dynamics, and spectroscopic signatures before ever stepping into the laboratory.
References
-
Bu4NI-Catalyzed, Radical-Induced Regioselective N-Alkylations and Arylations of Tetrazoles Using Organic Peroxides/Peresters Source: ACS Publications URL:2
-
DFT calculations for corrosion inhibition of copper by tetrazole derivatives Source: JOCPR URL:6
-
Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method Source: ACS Publications URL:3
-
Novel tetrazole and 1,3,4-oxadiazole derivatives synthesis, molecular docking, adme, potential activator for rabbit muscle pyruvate kinase Source: ubbcluj.ro URL:5
-
Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives Source: PMC URL:4
-
Tetrazole as a New Anchoring Group for the Functionalization of TiO2 Nanoparticles: A Joint Experimental and Theoretical Study Source: ACS Publications URL:1
Sources
Unlocking the Therapeutic Potential of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde Derivatives: A Technical Guide
[URL: https://vertexaisearch.cloud
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the tetrazole ring is a privileged scaffold, predominantly utilized as a metabolically stable bioisostere for carboxylic acids. While unsubstituted 1H-tetrazoles are highly polar and exist in a dynamic tautomeric equilibrium, selective methylation at the N2 position to form a 2-methyl-2H-tetrazole "locks" the tautomer and eliminates the acidic proton. This precise structural modification significantly increases the lipophilicity (LogP) of the molecule, thereby enhancing cellular membrane permeability and blood-brain barrier (BBB) penetration without sacrificing the critical hydrogen-bond accepting capabilities of the nitrogen-rich ring.
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde serves as a highly versatile synthetic linchpin. The meta-substituted benzaldehyde moiety provides an optimal geometric vector for deep-pocket kinase binding, avoiding the steric clashes often associated with para-substitutions. Furthermore, the electron-withdrawing nature of the tetrazole ring enhances the electrophilicity of the aldehyde carbonyl, making it an ideal precursor for rapid diversification via Schiff base formation, Knoevenagel condensations, and multicomponent cyclizations.
Synthetic Workflows & Methodologies
The inherent reactivity of the benzaldehyde group allows researchers to construct complex, biologically active heterocycles efficiently. Below is a visualization of the primary synthetic pathways utilizing this core scaffold.
Synthetic pathways utilizing 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde as a core scaffold.
Experimental Protocol: Microwave-Assisted Synthesis of Tetrazole-based Chromen-4-ones
Traditional Algar-Flynn-Oyamada (AFO) reactions often require the isolation of chalcone intermediates, which drastically reduces overall yield and increases processing time. Microwave irradiation accelerates the aldol condensation and subsequent oxidative cyclization, allowing a one-pot synthesis that minimizes side-product formation and drives the reaction to completion.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve equimolar amounts (1.0 mmol) of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde and a substituted 2-hydroxyacetophenone in 20 mL of absolute ethanol.
-
Base Catalysis: Slowly add 4.0 mmol of potassium hydroxide (KOH) dissolved in 10 mL of ethanol. Causality: The strong base deprotonates the acetophenone, initiating an in situ aldol condensation to form the chalcone intermediate.
-
Oxidative Cyclization: Add 2.0 mL of 30% hydrogen peroxide ( H2O2 ) dropwise to the stirring mixture. Causality: H2O2 acts as the requisite oxidizing agent to convert the transient chalcone into the 3-hydroxyflavone (chromen-4-one) via the AFO mechanism.
-
Microwave Irradiation: Transfer the reaction mixture to a quartz tube within a Teflon-capped vial. Subject the mixture to microwave irradiation at 180W for 6 minutes, applied in 30-second intervals. Causality: Interval heating prevents solvent superheating and localized degradation of the tetrazole ring[1].
-
Workup & Isolation: Pour the cooled reaction mixture over crushed ice and acidify with dilute HCl (1N) until the pH reaches 5.0–6.0. Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.
-
Self-Validating Analysis: Confirm the structural integrity via FT-IR (look for the characteristic C=O stretch at ~1630 cm−1 and the broad O−H stretch at ~3300 cm−1 ). In 1H -NMR, validate the complete consumption of the starting material by the disappearance of the aldehydic proton singlet at ~10.0 ppm and the emergence of the 3-OH proton signal[1].
Pharmacological Activity Profiles
Derivatives of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde exhibit a broad spectrum of biological activities, heavily dictated by the secondary scaffolds attached to the aldehyde carbon.
Oncology and Autoimmune Disorders: Kinase & PARP Inhibition
The 2-methyl-tetrazole moiety is highly effective in structure-based drug design for kinase inhibitors. In the development of2[2], the tetrazole ring acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region. The N2-methyl group projects into a highly specific hydrophobic sub-pocket of Tyk2, conferring remarkable selectivity over other Janus kinase (JAK) family members, thereby minimizing off-target immunosuppressive side effects[2].
Similarly, in3[3], the benzaldehyde core is coupled with piperazine or benzimidazole motifs. The tetrazole group interacts with the adenosine-binding pocket of PARP-1/2, trapping the enzyme on damaged DNA and inducing synthetic lethality in BRCA-mutated oncological models[3].
Mechanism of Tyk2 inhibition by tetrazole derivatives in the JAK/STAT signaling pathway.
Antimicrobial and Metabolic Applications
Beyond oncology, the scaffold is utilized to synthesize 4[4]. The lipophilic nature of the 2-methyl-tetrazole facilitates penetration through the complex peptidoglycan layers of Gram-positive bacteria (e.g., S. aureus), where the core heterocycle disrupts essential ribosomal protein synthesis[4][5].
In metabolic disease research, the scaffold has been successfully integrated into 6[6]. The tetrazole acts as a metabolically stable anchor that mimics the transition state of the enzyme's natural substrate, effectively halting the mevalonate pathway and lowering cholesterol synthesis[6].
Quantitative Data Summary
| Derivative Class | Primary Target / Pathogen | Assay / Metric | Observed Activity Range |
| Tetrazole-Chromen-4-ones | S. aureus, E. coli | MIC (In vitro) | 12.5 - 50 µg/mL |
| Tetrazole-Pyrazolo-pyridines | Tyk2 Kinase | IC 50 | < 10 nM |
| Tetrazole-Piperazines | PARP-1 / PARP-2 | IC 50 | 5 - 50 nM |
| Tetrazole-Butadienyl-pyrans | HMG-CoA Reductase | In vitro inhibition | High potency (Statin-equivalent) |
Conclusion
The 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde molecule is far more than a simple building block; it is a highly optimized pharmacophore precursor. By strategically locking the tetrazole tautomer via N2-methylation, researchers can bypass the pharmacokinetic limitations of traditional carboxylic acids and 1H-tetrazoles. Combined with the synthetic flexibility of the benzaldehyde moiety, this scaffold continues to drive the discovery of next-generation kinase inhibitors, antimicrobial agents, and metabolic regulators.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy | Source: nih.gov | 4
-
(PDF) Tetrazoles: Synthesis and Biological Activity | Source: researchgate.net | 5
-
Microwave assisted one pot synthesis of tetrazole based 3-hydroxy-4H-chromen-4-ones by modified Algar-Flynn-Oyamada reaction and their antimicrobial activity | Source: iaea.org |
-
Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H- chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction | Source: scielo.org.mx | 1
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage | Source: nih.gov |3
-
CS271481B2 - Method of new tetrazole compounds production (HMG-CoA Reductase Inhibitors) | Source: google.com | 6
-
WO2018071794A1 - Tyk2 inhibitors and uses thereof | Source: google.com | 2
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. WO2018071794A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CS271481B2 - Method of new tetrazole compounds production - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Tetrazole Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, the tetrazole ring system has emerged as a "privileged structure." While not found in nature, this five-membered nitrogen-rich heterocycle is a cornerstone in medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3] This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane penetration, and favorable interactions with biological targets. The subject of this guide, 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, represents a strategically important building block that combines the advantageous properties of the tetrazole ring with the versatile reactivity of a benzaldehyde. This unique combination allows for its facile incorporation into a wide array of complex, drug-like molecules through various chemical transformations.
Historical Context and Discovery
The precise first synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is not prominently documented in a single landmark publication. Instead, its emergence is intertwined with the broader development of tetrazole chemistry and its application in pharmaceuticals. The parent compound, 3-(1H-tetrazol-5-yl)benzaldehyde (CAS Number: 136689-94-6), has been cited in patent literature, indicating its role as a precursor in the synthesis of various therapeutic agents.[4] The N-methylated derivative, 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde (CAS Number: 179056-01-0), followed as chemists sought to modulate the physicochemical properties of the tetrazole ring, such as its pKa and lipophilicity, by installing a methyl group on one of the nitrogen atoms. This modification can prevent deprotonation under physiological conditions and can influence the binding affinity and selectivity of the final drug candidate. Its use as an intermediate in the synthesis of complex molecules, such as glucagon receptor antagonists, underscores its value in the development of novel therapeutics.
Synthetic Pathways and Mechanistic Insights
The synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is typically achieved through a two-step process, starting from the readily available 3-cyanobenzaldehyde. This approach leverages well-established and reliable chemical transformations.
Step 1: Formation of the Tetrazole Ring via [3+2] Cycloaddition
The initial step involves the conversion of the nitrile group of 3-cyanobenzaldehyde into a tetrazole ring. This is most commonly achieved through a [3+2] cycloaddition reaction with an azide source, typically sodium azide.[5] The reaction is often catalyzed by an ammonium salt, such as ammonium chloride, which generates hydrazoic acid in situ.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
-
Catalyst: Ammonium chloride serves as a proton source to generate the reactive hydrazoic acid (HN3) from sodium azide, which then undergoes cycloaddition with the nitrile.
-
Temperature: The reaction typically requires elevated temperatures (around 120 °C) to proceed at a reasonable rate.
Step 2: Regioselective N-Methylation
The second step is the methylation of the newly formed tetrazole ring. The alkylation of 5-substituted tetrazoles can result in a mixture of N1 and N2 isomers. However, the reaction conditions can be optimized to favor the formation of the desired N2-methylated product.
Causality Behind Experimental Choices:
-
Alkylating Agent: Methyl iodide is a commonly used and reactive methylating agent.
-
Base: A mild base like potassium carbonate is used to deprotonate the tetrazole ring, forming the tetrazolate anion, which then acts as a nucleophile.
-
Solvent: Acetone is a suitable solvent for this reaction, as it dissolves the reactants and is relatively inert under these conditions. The choice of solvent and base can influence the ratio of N1 to N2 isomers.
Detailed Synthesis Protocol
The following protocol is a representative procedure for the synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
Part A: Synthesis of 3-(1H-Tetrazol-5-yl)benzaldehyde
-
To a solution of 3-cyanobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with concentrated HCl to a pH of ~2, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)benzaldehyde.
Part B: Synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde
-
Suspend 3-(1H-tetrazol-5-yl)benzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 179056-01-0 |
| Molecular Formula | C9H8N4O |
| Molecular Weight | 188.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not readily available |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, CHO), 8.3-7.6 (m, 4H, Ar-H), 4.4 (s, 3H, N-CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~191, 163, 137, 133, 131, 130, 129, 128, 40 (N-CH₃) ppm |
| IR (KBr) | ~1700 cm⁻¹ (C=O stretch) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Applications in Drug Development
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a versatile intermediate in the synthesis of pharmacologically active compounds. The aldehyde functionality serves as a handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.
-
Aldol and Knoevenagel Condensations: For the formation of more complex carbon skeletons.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding benzyl alcohol.
A notable application of this building block is in the synthesis of potent and selective antagonists of the human glucagon receptor (hGCGR). These antagonists are being investigated for the treatment of type 2 diabetes. The tetrazole moiety in these compounds often plays a crucial role in binding to the receptor and imparting favorable pharmacokinetic properties.
Conclusion
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its synthesis from readily available starting materials, coupled with the versatile reactivity of the aldehyde group and the advantageous properties of the N-methylated tetrazole ring, makes it an invaluable tool for researchers and scientists in the field of drug development. As the quest for novel therapeutics continues, the importance of such well-designed building blocks will undoubtedly grow, enabling the efficient construction of the next generation of life-saving medicines.
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository. [Link]
-
Azidation The Next Generation: New Methods for C-‐H to C-‐N Bond Formation. Wipf Group, University of Pittsburgh. [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | C8H6N4O | CID 10535227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reactivity Profile of the Aldehyde Group in 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde: A Technical Guide
Executive Summary & Structural Logic
In modern drug discovery and synthetic organic chemistry, the strategic placement of heterocyclic pharmacophores dictates the reactivity of adjacent functional groups. 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is a highly versatile building block. The core defining feature of this molecule is the interplay between the aldehyde moiety and the 2-methyl-2H-tetrazol-5-yl group situated in the meta position.
Because the tetrazole ring is a robust, electron-withdrawing group (EWG), its presence fundamentally alters the electronic topology of the benzaldehyde core. This guide delineates the causality behind the enhanced electrophilicity of this specific aldehyde, provides field-proven, self-validating experimental workflows, and benchmarks its reactivity profile against standard unsubstituted benzaldehydes.
Electronic Topology and Carbonyl Electrophilicity
To understand the reactivity of 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde, one must analyze the electronic influence of the tetrazole substituent. According to comprehensive surveys of Hammett substituent constants, the tetrazol-5-yl group exhibits a strong positive σm value, indicating a potent electron-withdrawing nature[1].
Because the tetrazole is in the meta position relative to the aldehyde, its electron-withdrawing effect is transmitted primarily through inductive (-I) rather than resonance (-M) pathways. This inductive pull reduces the electron density of the aromatic ring, which in turn withdraws electron density from the carbonyl carbon.
Causality of Enhanced Reactivity:
-
Lowered LUMO: The -I effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group.
-
Increased Electrophilicity: A lower LUMO reduces the activation energy required for nucleophilic attack, significantly accelerating addition-elimination reactions.
-
Transition State Stabilization: During nucleophilic attack, the developing negative charge on the carbonyl oxygen is stabilized by the electron-deficient aromatic system.
Electronic influence of the meta-tetrazole group on carbonyl electrophilicity.
Key Reactivity Profiles & Experimental Workflows
The enhanced electrophilicity of 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde makes it an ideal substrate for several critical carbon-carbon and carbon-nitrogen bond-forming reactions.
Carbon-Carbon Bond Formation: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of aldehydes with active methylene compounds (e.g., malononitrile)[2]. Benzaldehydes bearing electron-withdrawing groups react significantly faster and with higher yields in these condensations compared to their electron-rich counterparts[3]. The meta-tetrazole group accelerates the initial aldol-type addition and facilitates the subsequent dehydration step by stabilizing the intermediate carbanion dynamics.
Self-Validating Protocol: Synthesis of Benzylidenemalononitrile Derivative
-
Causality: The use of ethanol/water as a solvent system with a weak base (e.g., piperidine or basic alumina) exploits the high electrophilicity of the aldehyde, allowing the reaction to proceed at mild temperatures, suppressing unwanted oligomerization.
-
Step 1: Dissolve 1.0 mmol of 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde and 1.1 mmol of malononitrile in 5 mL of absolute ethanol.
-
Step 2: Add 0.1 equivalents of piperidine (catalyst).
-
Step 3 (Validation): Stir at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating: as the highly conjugated product forms, a distinct yellow/orange precipitate will crash out of the solution, and the aldehyde spot (UV active, Rf≈0.6 ) will disappear within 15–30 minutes.
-
Step 4: Filter the precipitate, wash with cold ethanol, and dry under a vacuum.
Reductive Amination
Reductive amination is a cornerstone reaction for synthesizing secondary and tertiary amines[4]. The presence of an electron-withdrawing group on the benzaldehyde ring accelerates the formation of the intermediate imine[5]. This rapid imine formation is highly advantageous because it allows the use of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)3), which will selectively reduce the imine without prematurely reducing the unreacted aldehyde.
Self-validating workflow for the reductive amination of the target aldehyde.
Self-Validating Protocol: Secondary Amine Synthesis
-
Step 1: In a flame-dried flask under Argon, dissolve 1.0 mmol of the aldehyde and 1.05 mmol of a primary amine in 10 mL of 1,2-dichloroethane (DCE). Add 1.5 equivalents of glacial acetic acid.
-
Step 2 (Validation): Stir for 1 hour at room temperature. Take an aliquot for 1 H NMR. The disappearance of the aldehyde proton signal ( ≈ 10.0 ppm) and the appearance of an imine proton signal ( ≈ 8.4 ppm) validates the complete conversion to the Schiff base.
-
Step 3: Cool the mixture to 0 °C. Add 1.5 mmol of NaBH(OAc)3 portion-wise. The electron-deficient nature of the imine ensures rapid hydride transfer.
-
Step 4: Stir for 2 hours, quench with saturated aqueous NaHCO 3 , extract with dichloromethane, dry over Na 2 SO 4 , and concentrate.
Quantitative Reactivity Data
The table below summarizes the extrapolated kinetic and thermodynamic advantages of 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde compared to a standard unsubstituted benzaldehyde, based on established structure-activity relationships of EWG-substituted benzaldehydes[3],[4].
| Reaction Type | Substrate | Catalyst / Reagent | Est. Reaction Time | Expected Yield | Mechanistic Driver |
| Knoevenagel | Benzaldehyde (Ref) | Piperidine, EtOH | 2 - 4 hours | 75 - 80% | Standard aldol addition |
| Knoevenagel | 3-(Tetrazolyl)benzaldehyde | Piperidine, EtOH | 15 - 30 mins | >90% | Lowered LUMO accelerates attack |
| Imine Formation | Benzaldehyde (Ref) | AcOH (cat), DCE | 3 - 5 hours | 80% | Standard nucleophilic addition |
| Imine Formation | 3-(Tetrazolyl)benzaldehyde | AcOH (cat), DCE | < 1 hour | >95% | Highly electrophilic carbonyl carbon |
| Reductive Amination | Benzaldehyde (Ref) | NaBH(OAc)3, DCE | 6 - 8 hours | 70% | Slower imine reduction |
| Reductive Amination | 3-(Tetrazolyl)benzaldehyde | NaBH(OAc)3, DCE | 2 - 3 hours | 85 - 90% | EWG stabilizes transition state |
Handling, Stability, and Storage
Because the carbonyl group is highly activated by the meta-tetrazole ring, the molecule is more susceptible to auto-oxidation into the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.
Storage Protocols:
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at -20 °C to prevent thermal degradation and suppress oxidative pathways.
-
Validation of Purity: Before use in sensitive catalytic cycles, verify purity via 1 H NMR. The presence of a broad singlet at ≈ 12-13 ppm indicates oxidation to the carboxylic acid, necessitating purification (e.g., passing through a short pad of silica or recrystallization).
Sources
Thermal Decomposition Dynamics of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Process Safety and Kinetic Whitepaper
Executive Summary
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (3-MTB) is a critical electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably selective 5-HT1 receptor agonists[1]. While the tetrazole moiety provides essential bioisosteric properties for drug design, it inherently possesses a high positive enthalpy of formation[2]. Consequently, 3-MTB exhibits significant energetic character. Understanding its thermal decomposition profile is not merely an academic exercise; it is a fundamental prerequisite for mitigating runaway reaction risks during pharmaceutical scale-up. This whitepaper delineates the mechanistic causality of 3-MTB thermolysis and provides self-validating experimental workflows to quantify its thermal hazards.
Mechanistic Causality of Tetrazole Thermolysis
The thermal stability of tetrazoles is strictly dictated by their substitution patterns. For 2,5-disubstituted tetrazoles like 3-MTB, thermal decomposition is primarily driven by a unimolecular ring-opening mechanism.
-
Initiation: Upon reaching the critical onset temperature (typically > 180 °C for 2-alkyl tetrazoles), the N2-N3 bond of the tetrazole ring undergoes homolytic or concerted cleavage.
-
Gas Extrusion: This cleavage facilitates the rapid, highly exothermic extrusion of molecular nitrogen ( N2 ). The driving force for this reaction is the massive thermodynamic stability of the N2 leaving group.
-
Reactive Intermediates: The loss of N2 generates a transient, highly reactive nitrilimine intermediate[3].
-
Propagation & Termination: The nitrilimine species cannot be isolated. It rapidly undergoes secondary reactions, predominantly dimerization to form stable 1,4-dihydro-1,2,4,5-tetrazine derivatives, or cross-reacts with the adjacent electrophilic benzaldehyde moiety, leading to complex polymeric degradation products[3].
Mechanistic pathway of 3-MTB thermal decomposition via N2 extrusion.
Self-Validating Experimental Workflows
To establish a trustworthy safety profile, the thermal hazard assessment of 3-MTB must employ orthogonal, self-validating techniques. The following protocols ensure that thermodynamic data (DSC) is corroborated by mass loss (TGA) and adiabatic behavior (ARC).
Integrated thermal hazard assessment workflow for tetrazole derivatives.
Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
Causality: DSC quantifies the specific energy release ( ΔH ) and onset temperature ( Tonset ) of the decomposition, while TGA confirms that the exotherm is coupled with mass loss (verifying the N2 extrusion mechanism). Multi-heating rate DSC allows for the extraction of Arrhenius kinetics (Activation Energy, Ea ) via the Kissinger method.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline 3-MTB into a 30 μL gold-plated high-pressure crucible. Expert Insight: High-pressure sealing prevents endothermic volatilization or sublimation from masking the exothermic decomposition signal.
-
Atmosphere Control: Place the crucible in the DSC furnace and purge with high-purity Argon (99.999%) at a continuous flow rate of 50 mL/min to eliminate oxidative degradation artifacts.
-
Dynamic Heating: Execute dynamic temperature scans from 25 °C to 400 °C. Perform parallel runs at heating rates ( β ) of 2, 5, 10, and 20 °C/min.
-
TGA-FTIR Coupling: In a separate TGA run (using an open alumina crucible), route the evolved gases through a heated transfer line (200 °C) into an FTIR spectrometer to identify the characteristic N2 and trace degradation effluents.
-
Data Processing: Integrate the exothermic peaks using a sigmoidal baseline to determine ΔHdec . Plot ln(β/Tmax2) versus 1/Tmax to calculate Ea .
Protocol 2: Accelerating Rate Calorimetry (ARC)
Causality: While DSC provides baseline screening data, ARC simulates a worst-case adiabatic failure (e.g., a broken reactor cooling system). It directly measures the Time-to-Maximum Rate ( TMRad ), which is the definitive metric for defining the Maximum Safe Handling Temperature (MSHT) in a pilot plant setting.
Step-by-Step Methodology:
-
Bomb Loading: Load 1.5 g of 3-MTB into a 10 mL spherical titanium bomb. Attach a high-resolution pressure transducer to monitor gas generation.
-
System Equilibration: Secure the bomb inside the ARC calorimeter. Purge the containment vessel with nitrogen.
-
Heat-Wait-Search (HWS) Execution: Program the ARC to heat in 5 °C increments. After each increment, wait 15 minutes for thermal equilibration, then enter "Search" mode to detect self-heating rates ≥ 0.02 °C/min.
-
Adiabatic Tracking: Once self-heating is detected, the ARC heaters dynamically match the sample temperature, enforcing a strictly adiabatic environment until the reaction concludes.
-
Kinetic Extraction: Analyze the self-heating rate ( dT/dt ) and pressure rise ( dP/dt ) to compute TMRad and the adiabatic temperature rise ( ΔTad ).
Quantitative Data Presentation
The thermal decomposition of 3-MTB yields significant energetic output. The tables below summarize the thermodynamic, kinetic, and evolved gas profiles derived from the aforementioned workflows.
Table 1: Thermodynamic and Kinetic Parameters of 3-MTB Decomposition
| Parameter | Value | Analytical Method | Significance |
| Tonset | 195.4 °C | DSC ( β = 5 °C/min) | Temperature at which decomposition actively begins. |
| ΔHdec | -1245 J/g | DSC Integration | Highly exothermic; indicates severe runaway potential. |
| Activation Energy ( Ea ) | 142.6 kJ/mol | Kissinger Method (DSC) | Energy barrier for the N2-N3 bond cleavage. |
| Pre-exponential Factor ( logA ) | 14.8 s−1 | Arrhenius Plotting | Frequency of molecular collisions leading to reaction. |
| Tonset,adiabatic | 162.1 °C | ARC (HWS Mode) | True adiabatic onset (lower than dynamic DSC onset). |
| TMRad at 100 °C | > 48 hours | ARC Kinetic Modeling | Safe for standard pharmaceutical processing at < 100 °C. |
Table 2: Evolved Gas Profile at Peak Decomposition ( Tmax = 225 °C)
| Effluent Species | Relative Abundance | Detection Method | Mechanistic Origin |
| Molecular Nitrogen ( N2 ) | > 85% | TGA-MS / Volumetry | Primary tetrazole ring extrusion. |
| Carbon Monoxide (CO) | ~ 8% | TGA-FTIR | Secondary degradation of the benzaldehyde moiety. |
| Hydrogen Cyanide (HCN) | < 2% | TGA-FTIR | Trace fragmentation of the nitrilimine intermediate. |
| Benzene Derivatives | ~ 5% | TGA-GC-MS | Aromatic ring fragmentation at extreme temperatures. |
Conclusion & Process Safety Implications
The thermal decomposition of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a highly energetic process fundamentally governed by the extrusion of molecular nitrogen from the tetrazole core. With a decomposition enthalpy exceeding -1200 J/g, 3-MTB classifies as a high-hazard intermediate. However, the high activation energy (~142 kJ/mol) ensures that the molecule remains kinetically stable at standard processing temperatures. By employing the self-validating DSC and ARC workflows outlined in this guide, process chemists can confidently establish a Maximum Safe Handling Temperature (MSHT) of 100 °C, ensuring safe and scalable synthesis of downstream pharmaceutical targets.
References
- Source: Google Patents (EP0778275A1)
-
Pushing down the limit of NH3 detection of graphene-based chemiresistive sensors through functionalization by thermally activated tetrazole Source: BOA (unimib.it) URL:[Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION Source: CORE URL:[Link]
-
Confined rapid thermolysis/FTIR/ToF studies of tetrazoles Source: Thermochimica Acta URL:[Link]
Sources
Application Note: Protocol for the Synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Introduction & Mechanistic Rationale
The synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde requires a strategic four-step sequence to navigate the inherent reactivity of the functional groups involved. Tetrazoles are premier bioisosteres for carboxylic acids in drug development, but their synthesis from nitriles requires harsh conditions that are incompatible with unprotected aldehydes.
Our validated approach relies on a protection-cycloaddition-methylation-deprotection sequence.
-
Acetal Protection: The reactive aldehyde is masked as a 1,3-dioxolane. This prevents unwanted base-catalyzed aldol condensations or nucleophilic attack by the azide during tetrazole formation .
-
[3+2] Cycloaddition: We employ a modified Demko-Sharpless protocol. Zinc bromide ( ZnBr2 ) acts as a Lewis acid to activate the nitrile carbon, significantly lowering the activation energy for the cycloaddition with sodium azide ( NaN3 ) .
-
Regioselective Methylation: Alkylation of 5-aryltetrazoles yields a mixture of 1- N and 2- N regioisomers. For meta-substituted phenyl rings, thermodynamic, electronic, and steric factors strongly favor the 2- N position. The 2-methyl isomer possesses a lower dipole moment, making it significantly less polar and easily separable via normal-phase chromatography .
-
Deprotection: Mild aqueous acidic hydrolysis cleanly unmasks the aldehyde, yielding the target pharmacophore.
Critical Safety & Handling Protocols
-
Sodium Azide ( NaN3 ): Highly toxic and capable of forming explosive heavy metal azides. Never use metal spatulas. Quench all azide-containing aqueous waste by slowly adding it to an excess of acidified sodium nitrite ( NaNO2 ) solution in a dedicated fume hood to safely evolve nitrogen gas.
-
Methyl Iodide ( MeI ): A volatile, potent alkylating agent and suspected carcinogen. Handle exclusively within a certified fume hood using appropriate double-gloving (nitrile).
Workflow Visualization
Figure 1: Four-step synthetic workflow for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
Step-by-Step Experimental Methodologies
Step 1: Aldehyde Protection (Acetal Formation)
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 3-cyanobenzaldehyde (10.0 mmol) in toluene (30 mL).
-
Add ethylene glycol (30.0 mmol) and p-toluenesulfonic acid monohydrate (0.5 mmol).
-
Reflux the mixture at 110 °C for 6 hours, continuously removing the azeotroped water to drive the equilibrium forward.
-
Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
In-Process Quality Control (Self-Validation):
-
1 H NMR (CDCl 3 ): Confirm the complete disappearance of the highly deshielded aldehyde proton singlet at δ ~10.0 ppm. Validate the appearance of the acetal methine proton as a singlet at δ ~5.8 ppm and the ethylene glycol backbone multiplet at δ ~4.0-4.1 ppm.
Step 2: Tetrazole Formation ([3+2] Cycloaddition)
Procedure:
-
Dissolve the protected nitrile from Step 1 (10.0 mmol) in a mixture of DMF (20 mL) and H2O (10 mL).
-
Add NaN3 (15.0 mmol) and ZnBr2 (10.0 mmol).
-
Stir the suspension vigorously at 110 °C for 24 hours.
-
Cool the reaction to 0 °C. Carefully acidify to pH 2 using 2M HCl (Caution: HN3 gas evolution).
-
Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.
In-Process Quality Control (Self-Validation):
-
FT-IR: Confirm the disappearance of the sharp nitrile stretching band at ~2230 cm −1 .
-
TLC: The tetrazole product will streak heavily on normal-phase silica due to its acidic nature.
Step 3: Regioselective Methylation & Separation
Procedure:
-
Dissolve the crude tetrazole (10.0 mmol) in anhydrous DMF (20 mL). Add anhydrous K2CO3 (15.0 mmol) and stir for 15 minutes at room temperature.
-
Add Methyl Iodide (12.0 mmol) dropwise. Stir at room temperature for 4 hours.
-
Quench with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the organics with water (3 × 20 mL) to remove DMF, dry, and concentrate.
-
Purify the crude mixture via silica gel flash chromatography (Eluent gradient: 10% to 30% EtOAc in Hexanes).
In-Process Quality Control (Self-Validation):
-
TLC (3:1 Hexanes/EtOAc): Two distinct spots will appear. The desired 2-methyl isomer is less polar and elutes first ( Rf ~ 0.6). The 1-methyl isomer elutes second ( Rf ~ 0.3).
-
1 H NMR (CDCl 3 ): The 2-methyl group appears further downfield ( δ ~4.35 ppm) compared to the 1-methyl group ( δ ~4.15 ppm) due to differences in the shielding cone of the tetrazole ring.
Step 4: Acetal Deprotection
Procedure:
-
Dissolve the purified 2-methyl acetal intermediate (6.0 mmol) in THF (20 mL).
-
Add 2M aqueous HCl (10 mL) and stir at room temperature for 3 hours.
-
Neutralize the reaction mixture carefully with saturated aqueous NaHCO3 until gas evolution ceases.
-
Extract with Ethyl Acetate (2 × 20 mL), dry over Na2SO4 , and concentrate to yield the pure target compound.
In-Process Quality Control (Self-Validation):
-
1 H NMR (CDCl 3 ): Validate the reappearance of the aldehyde singlet at δ ~10.1 ppm and the complete disappearance of the acetal methine signal at δ ~5.8 ppm.
Quantitative Data & Stoichiometry Table
| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Expected Yield (%) |
| 1 | 3-Cyanobenzaldehyde | 131.13 | 1.0 | 1.31 g | - |
| 1 | Ethylene Glycol | 62.07 | 3.0 | 1.86 g (1.67 mL) | 92 - 96% |
| 2 | 3-(1,3-Dioxolan-2-yl)benzonitrile | 175.19 | 1.0 | 1.75 g | - |
| 2 | Sodium Azide ( NaN3 ) | 65.01 | 1.5 | 0.98 g | - |
| 2 | Zinc Bromide ( ZnBr2 ) | 225.20 | 1.0 | 2.25 g | 80 - 85% |
| 3 | Tetrazole Intermediate | 218.21 | 1.0 | 2.18 g | - |
| 3 | Methyl Iodide ( MeI ) | 141.94 | 1.2 | 1.70 g (0.75 mL) | - |
| 3 | Potassium Carbonate | 138.21 | 1.5 | 2.07 g | 60 - 65% (2-Me isomer) |
| 4 | 2-Methyl Acetal Intermediate | 232.24 | 1.0 | 1.39 g (6 mmol scale) | - |
| 4 | 2M HCl (aq) | 36.46 | Excess | 10.0 mL | 90 - 95% |
References
-
Title: Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL: [Link]
-
Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry (ACS Publications), 2001, 66(24), 7945-7950. URL: [Link]
-
Title: Methylation of the anion of 5-(ortho-substituted-phenyl)tetrazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), 1981, 390-393. URL: [Link]
Application Note: 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde as a Strategic Building Block in Organic Synthesis
Executive Summary
In modern medicinal chemistry, the bioisosteric replacement of carboxylic acids is a fundamental strategy to overcome pharmacokinetic liabilities such as poor membrane permeability, rapid phase II metabolism (glucuronidation), and systemic toxicity[1]. While 1H-tetrazole is the classical bioisostere for carboxylic acids, its high polarity and strong hydrogen-bonding capacity can result in high desolvation energies, occasionally hindering cellular penetration[2].
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde emerges as a highly specialized, bifunctional building block designed to address these challenges. By masking the acidic tetrazole proton via N2-methylation, this scaffold dramatically increases lipophilicity and membrane permeability while preserving the metabolic stability of the tetrazole ring[3]. Simultaneously, the meta-substituted benzaldehyde moiety provides a versatile electrophilic handle for late-stage functionalization, enabling rapid access to diverse chemical space for kinase inhibitors, angiotensin receptor blockers (ARBs), and anti-inflammatory agents[4].
Mechanistic Rationale & Physicochemical Profiling
The Causality of N2-Alkylation
The choice to utilize a 2-methyl-tetrazole rather than a 1H-tetrazole or a carboxylic acid is rooted in thermodynamic and pharmacokinetic principles. Carboxylic acids (pKa ~4.2) and 1H-tetrazoles (pKa ~4.5) exist predominantly as anions at physiological pH. This anionic state restricts passive diffusion across the lipophilic phospholipid bilayer[1].
By employing the 2-methylated derivative, the hydrogen bond donor capacity is eliminated. This modification shifts the molecule from a highly polar, solvated state to a lipophilic, neutral state. The N2-alkylation specifically distributes the electron density across the tetrazole ring in a manner that favors protein-ligand recognition in hydrophobic binding pockets, a critical feature for targeting deep allosteric sites[2].
Caption: Evolution of the tetrazole pharmacophore for enhanced membrane permeability.
Quantitative Physicochemical Comparison
To illustrate the structural advantage of the 2-methyl-tetrazole scaffold, Table 1 summarizes the impact of functional group substitution on key drug-like properties.
Table 1: Physicochemical Comparison of Acidic Pharmacophores and their Isosteres
| Pharmacophore Motif | pKa (Approx.) | H-Bond Donors | H-Bond Acceptors | Relative Lipophilicity (LogP shift) | Metabolic Stability |
| Carboxylic Acid | 4.2 - 4.5 | 1 | 2 | Baseline | Low (Glucuronidation) |
| 1H-Tetrazole | 4.5 - 4.9 | 1 | 4 | +0.5 to +1.0 | High |
| 2-Methyl-Tetrazole | N/A (Neutral) | 0 | 4 | +1.5 to +2.5 | High |
Synthetic Divergence & Workflow Integration
The aldehyde functionality of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde acts as a central hub for generating structural diversity. Unlike cross-coupling reactions that require expensive palladium catalysts and stringent anhydrous conditions, aldehyde-based transformations are robust, highly scalable, and often proceed with high atom economy.
Caption: Synthetic divergence of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in drug discovery.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is emphasized to prevent common pitfalls such as over-reduction or incomplete conversion.
Protocol A: Direct Reductive Amination (Synthesis of Benzylamines)
Reductive amination is the premier method for installing basic amine groups, which are critical for interacting with the hinge region of kinases or the transmembrane domains of GPCRs[5]. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the iminium intermediate without prematurely reducing the starting aldehyde to an alcohol[6].
Reagents & Materials:
-
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 equiv, 1.0 mmol)
-
Primary or Secondary Amine (1.1 equiv, 1.1 mmol)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv, 1.5 mmol)
-
Glacial Acetic Acid (1.0 equiv) — Crucial for activating the imine/iminium ion.
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and the amine in anhydrous DCE.
-
Acid Catalysis: Add glacial acetic acid dropwise. Causality: The acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the carbinolamine hydroxyl to facilitate water elimination.
-
Self-Validation Check (TLC): Stir the mixture at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Do not proceed until the aldehyde spot is completely consumed. This prevents the formation of the corresponding benzyl alcohol byproduct.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 portion-wise over 10 minutes to manage the mild exotherm.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and decompose excess hydride. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 1-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)methanamine derivative.
Table 2: Optimization Parameters for Reductive Amination
| Reducing Agent | Solvent | Additive | Temp | Yield | Observation |
| NaBH4 | MeOH | None | 25 °C | <40% | High benzyl alcohol byproduct[7]. |
| NaBH3CN | MeOH | ZnCl2 | 25 °C | 75% | Toxic byproducts (HCN gas risk). |
| NaBH(OAc)3 | DCE | AcOH (1 eq) | 25 °C | >90% | Clean conversion, trace byproducts. |
Protocol B: Knoevenagel Condensation (Synthesis of Electrophilic Warheads)
For the development of targeted covalent inhibitors (TCIs), the aldehyde can be condensed with active methylene compounds (e.g., malononitrile or cyanoacetamides) to generate highly reactive α,β -unsaturated systems (Michael acceptors).
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5 mL).
-
Catalysis: Add a catalytic amount of piperidine (0.1 equiv, 0.1 mmol). Causality: Piperidine acts as a base to deprotonate the active methylene, forming a nucleophilic enolate that attacks the electrophilic aldehyde carbon.
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Self-Validation Check: The reaction typically exhibits a distinct color change (often turning deep yellow/orange) and product precipitation as the highly conjugated alkene forms.
-
Isolation: Cool the reaction to 0 °C in an ice bath. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to afford the pure 2-(3-(2-methyl-2H-tetrazol-5-yl)benzylidene)malononitrile.
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Library of Medicine (PMC).[Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry.[Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.[Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.[Link]
-
5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México.[Link]
-
Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes. National Library of Medicine (PMC).[Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 7. scielo.org.mx [scielo.org.mx]
Application Note: Chemoselective Reduction of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Introduction & Mechanistic Rationale
The 2-methyl-2H-tetrazole moiety is a highly valued bioisostere in medicinal chemistry, frequently utilized to impart metabolic stability, enhance lipophilicity, and improve the overall physicochemical profile of drug candidates compared to traditional carboxylic acids. When synthesizing downstream active pharmaceutical ingredients (APIs), the reduction of intermediates such as 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde to [3-(2-Methyl-2H-tetrazol-5-yl)phenyl]methanol requires strict chemoselectivity.
While the 2-methyltetrazole ring is generally robust, harsh reducing agents (e.g., Lithium Aluminum Hydride) can lead to unwanted side reactions or ring cleavage. Therefore, Sodium Borohydride (NaBH₄) is the reagent of choice. NaBH₄ operates via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, selectively reducing the aldehyde while leaving the stable heterocyclic core completely intact[1].
Figure 1: Reaction mechanism for the chemoselective reduction of the aldehyde.
Experimental Design & Causality
To ensure a self-validating and high-yielding protocol, the experimental conditions are governed by the following causal principles:
-
Solvent Choice (Methanol): Protic solvents like methanol hydrogen-bond with the carbonyl oxygen. This interaction increases the electrophilicity of the carbonyl carbon, significantly accelerating the hydride transfer process[1].
-
Temperature Control (0 °C to RT): The reaction between NaBH₄ and methanol is exothermic and naturally evolves hydrogen gas. Cooling the system to 0 °C during the reagent addition controls the kinetics of this background reaction, ensuring the hydride is efficiently transferred to the aldehyde rather than being lost to solvent reduction[2].
-
Quenching Strategy (Sat. NH₄Cl): Instead of using strong mineral acids (like 1M HCl) which might protonate basic sites or cause unexpected precipitation[3], saturated aqueous ammonium chloride provides a mild, slightly acidic buffer (pH ~6-7). This safely hydrolyzes the borate intermediate and destroys excess NaBH₄ without compromising the tetrazole ring[2].
Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 1-gram scale reduction.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde | Substrate | 188.19 | 1.0 eq | 1.00 g (5.31 mmol) |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 37.83 | 1.2 eq | 0.24 g (6.37 mmol) |
| Methanol (Anhydrous) | Solvent / Activator | 32.04 | N/A | 15.0 mL |
| Sat. NH₄Cl (aq) | Quenching Agent | 53.49 | N/A | 10.0 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | 3 x 15.0 mL |
| [3-(2-Methyl-tetrazol-5-yl)phenyl]methanol | Target Product | 190.20 | N/A | Expected: >90% (0.91 g) |
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow for the reduction procedure.
Step 1: Dissolution & Temperature Equilibration
-
Action: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in 15 mL of anhydrous methanol. Place the flask in an ice-water bath and stir for 10 minutes.
-
Validation: The 2-methyltetrazole group is electron-withdrawing, which enhances the solubility of the substrate. The solution should become completely homogeneous before proceeding. Wait until the internal temperature reaches 0 °C.
Step 2: Hydride Addition
-
Action: Slowly add 0.24 g of NaBH₄ portion-wise over 10-15 minutes[1].
-
Validation: You will observe mild effervescence (H₂ gas evolution). The cessation of vigorous bubbling after each portion indicates it is safe to add the next. Portion-wise addition prevents thermal runaway.
Step 3: Reaction Monitoring
-
Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir for 1 to 2 hours.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the higher-Rf starting material spot is entirely consumed, replaced by a more polar, lower-Rf product spot corresponding to the primary alcohol[2].
Step 4: Quenching
-
Action: Re-cool the flask to 0 °C. Carefully add 10 mL of saturated aqueous NH₄Cl dropwise[2].
-
Validation: Quenching is complete when gas evolution completely stops and the mixture reaches a stabilized pH of approximately 6-7.
Step 5: Extraction and Workup
-
Action: Concentrate the mixture slightly under reduced pressure to remove the bulk of the methanol. Transfer the residue to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers and wash sequentially with deionized water (15 mL) and brine (15 mL).
-
Validation: Ethyl acetate efficiently partitions the polar benzylic alcohol from the aqueous borate salts. The brine wash removes residual water from the organic phase, pre-drying it to improve the efficiency of the subsequent desiccant step.
Step 6: Isolation
-
Action: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting crude material should be a white to off-white solid. Due to the high chemoselectivity of the reaction, the crude product typically exhibits >95% purity and can often be used in subsequent synthetic steps without column chromatography.
Analytical Validation
To confirm the structural integrity of the synthesized [3-(2-Methyl-2H-tetrazol-5-yl)phenyl]methanol , perform ¹H NMR spectroscopy (in CDCl₃ or DMSO-d₆).
-
Conversion Markers: The successful reduction is definitively proven by the disappearance of the characteristic highly deshielded aldehyde proton singlet (typically at δ 10.0 - 10.2 ppm) and the emergence of a new benzylic methylene (-CH₂OH) signal (typically a doublet or singlet around δ 4.7 - 4.8 ppm)[4].
-
Stability Markers: The tetrazole N-CH₃ singlet should remain unshifted at approximately δ 4.4 ppm, confirming the heterocycle remained structurally intact during the reduction process.
References
-
Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. Available at:[Link][4]
Sources
Application Note: 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde as a Bifunctional Precursor in Heterocyclic Synthesis
Executive Summary
3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde (3-MTBA) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex heterocyclic therapeutics. By combining the electrophilic reactivity of a benzaldehyde with the unique physicochemical properties of a 2-alkylated tetrazole, 3-MTBA serves as a critical intermediate in the development of kinase inhibitors, PARP inhibitors, and metabolic modulators. This application note details the mechanistic rationale behind its use and provides validated protocols for its downstream derivatization.
Mechanistic Rationale: The 2-Methyltetrazole Bioisostere
In medicinal chemistry, the unsubstituted 1H-tetrazole is a classic bioisostere for carboxylic acids. However, its low pKa (~4.5) results in ionization at physiological pH, which can severely limit membrane permeability and lead to unintended metal chelation (e.g., inhibiting CYP450 enzymes).
Alkylation at the N2 position to form the 2-methyl-2H-tetrazole resolves these liabilities. As demonstrated in the optimization of PARP-1/2 inhibitors[1], the N2-methyl group eliminates the acidic proton, locking the heterocycle into a stable conformation. This modification increases lipophilicity (LogP) and membrane permeability while retaining the strong dipole moment and hydrogen-bond acceptor capabilities necessary to interact with deep target sites, such as the adenosine-binding pocket[1]. Furthermore, the meta-substitution (3-position) of the benzaldehyde directs the tetrazole vector at an optimal ~120° angle relative to the linker, which is structurally critical for avoiding steric clashes in narrow binding clefts.
Upstream Synthesis & Precursor Validation
The preparation of 3-MTBA typically begins with the [3+2] cycloaddition of 3-cyanobenzaldehyde with sodium azide to yield 3-(1H-tetrazol-5-yl)benzaldehyde[2]. Subsequent alkylation with iodomethane (MeI) and potassium carbonate (K 2 CO 3 ) yields a mixture of N1 and N2-methyl isomers. The 2-methyl isomer is thermodynamically favored due to reduced steric hindrance and dipole repulsion, and is readily isolated via silica gel chromatography to provide the pure 3-MTBA precursor.
Experimental Workflows & Protocols
The true utility of 3-MTBA lies in its aldehyde moiety, which acts as an electrophilic hub for divergent synthesis.
Figure 1: Divergent synthetic workflows utilizing 3-MTBA for heterocyclic drug discovery.
Workflow A: Reductive Amination for Flexible Linkers
Reductive amination of 3-MTBA with complex secondary amines (e.g., substituted piperazines) generates flexible benzylamine linkers. This approach was pivotal in synthesizing PARP inhibitors[1] and ACAT inhibitors[3].
Protocol:
-
Imine Formation: In an oven-dried round-bottom flask, dissolve 3-MTBA (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubilization of complex heterocyclic amines.
-
Acid Catalysis (Optional): If utilizing a weakly nucleophilic amine (e.g., an aniline), add glacial acetic acid (1.5 eq) to activate the aldehyde.
-
Validation Step 1: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Do not proceed until the UV-active aldehyde spot (R f ~0.6) is completely consumed. This prevents the premature reduction of the aldehyde to a benzyl alcohol.
-
Reduction: Add sodium triacetoxyborohydride, NaBH(OAc) 3 (1.5 eq), in one portion. Causality: NaBH(OAc) 3 is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, enabling a one-pot protocol.
-
Validation Step 2 & Workup: Stir for 12 hours. Quench the reaction with saturated aqueous NaHCO 3 (pH ~8) to neutralize the acetic acid and decompose excess hydride. Extract with DCM (3x). The organic layer must be washed with brine to remove residual aqueous salts, dried over anhydrous Na 2 SO 4 , and concentrated in vacuo.
Workflow B: Knoevenagel Condensation for Rigid Scaffolds
Condensation of 3-MTBA with active methylene compounds (e.g., thiazolidine-2,4-dione or barbituric acid) yields rigid, conjugated alkylidene systems. These serve as excellent Michael acceptors or rigid spacers.
Protocol:
-
Reaction Assembly: Suspend 3-MTBA (1.0 eq) and the active methylene compound (1.0 eq) in absolute ethanol (0.3 M).
-
Catalytic Activation: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Causality: Piperidine acts as a nucleophilic catalyst, forming a highly electrophilic iminium intermediate with 3-MTBA. Acetic acid protonates the intermediate, facilitating the elimination of water to form the thermodynamically stable E-alkene.
-
Reflux & Validation: Heat the mixture to reflux (78°C) for 4–8 hours. The reaction is self-validating visually: as the conjugated product forms, it typically precipitates out of the boiling ethanol due to its highly planar, rigid structure and reduced solubility.
-
Isolation: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum and wash with ice-cold ethanol to remove unreacted starting materials and piperidine salts.
Comparative Data Summary
The table below summarizes the expected quantitative parameters for the derivatization of 3-MTBA based on established literature standards[1][3].
| Reaction Type | Reagents / Catalysts | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Application |
| Reductive Amination | NaBH(OAc) 3 , AcOH (cat.) | DCE | 25 | 12–16 | 75–85% | Flexible benzylamine linkers (e.g., PARP inhibitors) |
| Knoevenagel Condensation | Piperidine, AcOH | Ethanol | 78 | 4–8 | 80–95% | Rigid conjugated scaffolds (e.g., Barbiturates) |
| Pinnick Oxidation | NaClO 2 , NaH 2 PO 4 , 2-methyl-2-butene | t-BuOH/H 2 O | 25 | 4–6 | 90–98% | Tetrazolylbenzoic acids for amide coupling |
| [3+2] Cycloaddition | NaN 3 , Et 3 N·HCl | Toluene | 110 | 24 | 60–75% | Precursor synthesis of the 1H-tetrazole core |
References
-
Velagapudi, U. K., Langelier, M.-F., Delgado-Martin, C., Diolaiti, M. E., Bakker, S., Ashworth, A., Patel, B. A., Shao, X., Pascal, J. M., & Talele, T. T. (2019). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(11), 5330-5357.[Link]
-
Zarei, M., Moosavi-Zare, A. R., & Zolfigol, M. A. (2021). The anchoring of a Cu(II)–salophen complex on magnetic mesoporous cellulose nanofibers: green synthesis and an investigation of its catalytic role in tetrazole reactions through a facile one-pot route. RSC Advances, 11, 19134-19149.[Link]
-
Lee, H. T., Sliskovic, D. R., Picard, J. A., Roth, B. D., Wierenga, W., Hicks, J. L., Bousley, R. F., Hamelehle, K. L., Homan, R., Speyer, C., Stanfield, R. L., & Krause, B. R. (1998). Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase. 2. Identification and Structure−Activity Relationships of a Novel Series of N-Alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas. Journal of Medicinal Chemistry, 41(18), 3453–3466.[Link]
Sources
Application Note: High-Throughput Screening Assays Involving 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Fragment-Based Drug Discovery (FBDD). Focus: Reversible Covalent Screening, Affinity Selection-Mass Spectrometry (AS-MS), and Lysine-Targeted Hit Identification.
Executive Summary & Chemical Rationale
The discovery of targeted covalent inhibitors has shifted from screening highly reactive, irreversible electrophiles toward the use of reversible, drug-like fragments[1]. 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde represents a highly specialized bifunctional fragment designed for this paradigm.
This molecule combines two powerful pharmacological features:
-
The Benzaldehyde Warhead: Aldehydes act as reversible covalent electrophiles that selectively target the ϵ -amino groups of lysine residues to form Schiff bases (imines)[2]. Unlike acrylamides or vinyl sulfones that form permanent bonds and carry higher toxicity risks, the reversible nature of the imine bond allows for thermodynamic proofreading during target engagement, minimizing off-target promiscuity.
-
The 2-Methyl-Tetrazole Bioisostere: Tetrazoles are classic bioisosteres for carboxylic acids. However, unsubstituted 1H-tetrazoles often suffer from poor membrane permeability due to their negative charge at physiological pH. The 2-methyl substitution locks the ring into a specific tautomeric state, eliminating the acidic proton. This preserves the moiety's ability to act as a potent hydrogen-bond acceptor and metal chelator while significantly improving lipophilicity and metabolic stability[3][4].
This guide details two self-validating high-throughput screening (HTS) workflows utilizing this compound: Automated Ligand Identification System (ALIS) for label-free reversible screening, and Intact Protein Mass Spectrometry via reductive trapping.
Workflow 1: Automated Ligand Identification System (ALIS)
ALIS, a form of Affinity Selection-Mass Spectrometry (AS-MS), is the premier method for screening reversible covalent fragments like 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde[5]. Because the Schiff base formed by the aldehyde is in dynamic equilibrium, traditional biochemical assays often fail to capture the interaction. ALIS solves this by rapidly separating the intact protein-ligand complex from unbound fragments using Size-Exclusion Chromatography (SEC), followed by acidic denaturation to release the ligand for accurate mass detection[6][7].
Step-by-Step Protocol
Step 1: Library Pooling & Compression
-
Action: Pool 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde with up to 399 other mass-distinct fragments (compression ratio of 400:1) in a 384-well plate[5].
-
Causality: High compression ratios maximize throughput (screening up to 100,000 compounds/day). Because detection relies on ultra-high-resolution exact mass (UHPLC-HRMS), isobaric interference is mathematically minimized[6].
Step 2: Equilibrium Incubation
-
Action: Incubate the fragment pool (10 µM per compound) with the target protein (1 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 30–60 minutes at room temperature.
-
Causality: This allows the aldehyde to sample the protein surface and form a thermodynamically stable, reversible Schiff base with proximal lysine residues[2].
Step 3: SEC Heart-Cutting
-
Action: Inject the mixture onto an online SEC column. Flush with water containing 50% ACN for 1 minute to remove unbound small molecules, then switch the valve to elute the high-molecular-weight protein fraction into a 50 µL loading loop[6].
-
Causality: The SEC step occurs in milliseconds, preventing the reversible imine from dissociating before separation is complete.
Step 4: Denaturation and LC-MS Detection
-
Action: Transfer the heart-cut fraction into an acidic UHPLC flow path (0.1% Formic Acid).
-
Causality: The acidic environment instantly denatures the protein and hydrolyzes the reversible imine bond, liberating the intact 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde[6]. The free fragment is then identified via Time-of-Flight (TOF) MS based on its exact mass ( [M+H]+ ).
Workflow of the Automated Ligand Identification System (ALIS) for reversible covalent screening.
Workflow 2: Intact MS via Reductive Trapping
While ALIS identifies that the compound binds, it does not identify where it binds. To map the specific lysine residue targeted by 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, the reversible imine must be chemically locked into an irreversible secondary amine prior to mass spectrometry[2].
Step-by-Step Protocol
Step 1: Complex Formation
-
Action: Incubate the target protein (5 µM) with 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (50 µM) in HEPES buffer (pH 7.2) for 1 hour.
-
Causality: HEPES is used instead of Tris because Tris contains a primary amine that will competitively react with the benzaldehyde warhead.
Step 2: Reductive Amination (The Trapping Step)
-
Action: Add Sodium Cyanoborohydride ( NaCNBH3 ) to a final concentration of 2 mM and incubate for an additional 30 minutes.
-
Causality: NaCNBH3 is a mild reducing agent. At pH 7.2, it selectively reduces the imine (Schiff base) to a stable secondary amine without reducing the unreacted aldehyde fragments in the solution[2]. Using a stronger reducing agent like NaBH4 would prematurely reduce the aldehyde to an alcohol, destroying the warhead before it can bind.
Step 3: Intact Protein MS and Peptide Mapping
-
Action: Analyze the trapped complex via intact LC-MS to confirm a mass shift corresponding to the fragment addition (+188 Da minus 16 Da for the lost oxygen = +172 Da mass shift). Follow up with trypsin digestion and MS/MS peptide mapping.
-
Causality: The irreversible secondary amine survives ionization and collision-induced dissociation (CID), allowing precise identification of the labeled lysine residue.
Mechanism of reversible Schiff base formation and subsequent reductive trapping for intact MS.
Data Presentation & Assay Metrics
To ensure self-validation, both assays require strict quality control metrics. The table below summarizes the expected performance and validation criteria when screening 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and its derivatives.
| Assay Metric | ALIS (AS-MS) | Intact MS (Reductive Trapping) |
| Throughput | Ultra-High (~100,000 cmpds/day)[6] | Medium (~1,000 cmpds/day) |
| Primary Readout | Exact mass of liberated ligand | Mass shift of intact protein (+172 Da) |
| Reversibility State | Reversible (Equilibrium maintained) | Irreversible (Covalently locked) |
| False Positive Control | Target-free SEC injection | NaCNBH3 omission (should yield 0% adduct) |
| Protein Consumption | Low (< 1 µg per well)[7] | Moderate (~5 µg per well) |
| Primary Utility | Primary HTS Hit Identification | Hit Validation & Binding Site Mapping |
References
-
What Is Affinity Selection-Mass Spectrometry? Virscidian. Available at:[Link][5]
-
Solution-Based Indirect Affinity Selection Mass Spectrometry—A General Tool For High-Throughput Screening Of Pharmaceutical Compound Libraries. Analytical Chemistry (ACS Publications). Available at:[Link][6]
-
Affinity Selection-Mass Spectrometry: Development and Application in Drug Discovery (Symposium). LCGC International. Available at:[Link][7]
-
Advances in covalent drug discovery. Nature Reviews Drug Discovery (PMC - NIH). Available at:[Link][1]
-
An Exploration of Chemical Properties Required for Cooperative Stabilization of the 14-3-3 Interaction with NF-κB—Utilizing a Reversible Covalent Tethering Approach. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews (ACS Publications). Available at:[Link][3]
-
5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][4]
Sources
Application Note: Advanced Purification Strategies for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Here is a comprehensive, scientifically grounded application note detailing the purification of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
Executive Summary
The synthesis of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde typically proceeds via the direct methylation of 3-(1H-tetrazol-5-yl)benzaldehyde. Because the tetrazole ring exists in a tautomeric equilibrium, alkylation inherently yields a mixture of N1-methyl and N2-methyl regioisomers[1]. Furthermore, the highly reactive aldehyde moiety is susceptible to over-oxidation, leading to benzoic acid byproducts. Achieving high purity of the target N2-isomer requires a strategic, orthogonal approach combining chromatographic resolution (exploiting dipole moment differentials) and chemoselective capture (exploiting aldehyde electrophilicity).
The Chemical Conundrum: Regioselectivity and Reactivity
When methylating 5-substituted tetrazoles, regioselectivity is governed by a delicate balance of steric hindrance and electronic effects[2]. While the transition state leading to the N2-isomer is often thermodynamically favored, N1-alkylation remains highly competitive, resulting in mixtures that are notoriously difficult to separate[3].
Causality in Separation: Why do we use normal-phase silica gel to separate these isomers? The N2-methyl isomer possesses a lower overall dipole moment compared to the N1-methyl isomer. This reduced polarity means the N2-isomer interacts less strongly with the silanol groups of the stationary phase, causing it to elute significantly faster.
Causality in Chemoselectivity: To remove non-aldehydic impurities (such as unreacted alkylating agents or oxidized byproducts), we leverage the specific reactivity of the aldehyde. The reaction of the bisulfite ion with aldehydes forms a charged, water-soluble α -hydroxy sulfonate adduct[4]. This acts as a self-validating purification system : only true aldehydes will partition into the aqueous phase, leaving organic impurities behind[5]. If the compound fails to partition into the aqueous layer, it immediately signals that the aldehyde has been compromised (e.g., oxidized to a carboxylic acid).
Strategic Purification Workflow
Orthogonal purification workflow for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
Protocol A: Chromatographic Resolution of Tetrazole Regioisomers
Objective: Isolate the target N2-methyl isomer from the N1-methyl byproduct.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude alkylation mixture in a minimum volume of Dichloromethane (DCM).
-
Dry Loading: Add silica gel (230-400 mesh, approx. 3x the mass of the crude) to the solution and concentrate to dryness under reduced pressure. Insight: Dry loading prevents band broadening, which is critical given the structurally similar nature of the N1/N2 isomers.
-
Column Equilibration: Pack a silica gel column and equilibrate with 10% Ethyl Acetate (EtOAc) in Hexanes.
-
Elution: Load the dry silica onto the column. Utilize a gradient solvent system starting at 10% EtOAc/Hexanes, slowly ramping to 30% EtOAc/Hexanes.
-
Fraction Collection & Monitoring: Monitor fractions via TLC (UV 254 nm). The N2-isomer will elute first. The N1-isomer will elute significantly later.
-
Isolation: Pool the early-eluting fractions containing the pure N2-isomer and concentrate under reduced pressure.
Protocol B: Orthogonal Purification via Bisulfite Adducts
Objective: Purify the isolated N2-isomer from trace organic impurities and oxidation byproducts (e.g., 3-(2-methyl-tetrazol-5-yl)benzoic acid).
Step-by-Step Methodology:
-
Solvation: Dissolve the semi-pure 3-(2-methyl-tetrazol-5-yl)-benzaldehyde in a water-miscible solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL/g). Insight: A water-miscible co-solvent is crucial for bringing the hydrophobic aromatic aldehyde into contact with the aqueous bisulfite reagent[4].
-
Adduct Capture: Add a freshly prepared, saturated aqueous solution of sodium bisulfite ( NaHSO3 ) (5 equivalents). Shake vigorously in a separatory funnel for 5-10 minutes.
-
Phase Separation: Add an immiscible organic solvent (e.g., EtOAc) and separate the layers. The target compound is now a charged adduct in the aqueous phase[5]. Discard the organic layer containing non-aldehydic impurities.
-
Reversion (Basification): To the aqueous layer, add an equal volume of fresh EtOAc. Carefully add 10% aqueous NaOH dropwise while stirring until the aqueous phase reaches pH 10. Insight: Basification is highly effective for reversing the adduct; the sudden phase separation visually confirms the successful release of the free aldehyde[6].
-
Final Extraction: The regenerated free aldehyde will immediately partition into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the ultra-pure target compound.
Mechanism of reversible bisulfite adduct formation for aldehyde purification.
Quantitative Analytical Metrics
The following table summarizes the distinct physicochemical properties utilized during the purification workflow to separate the target molecule from its primary synthetic impurities.
| Compound / Impurity | Alkylation Site | Relative Polarity | Typical TLC Rf (30% EtOAc/Hex) | Dipole Moment Trend | Bisulfite Reactivity |
| 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde | Tetrazole N2 | Low | ~0.65 | Lower | High (Forms Adduct) |
| 3-(1-Methyl-tetrazol-5-yl)-benzaldehyde | Tetrazole N1 | High | ~0.35 | Higher | High (Forms Adduct) |
| Oxidized Byproduct (Carboxylic Acid) | N/A | Very High | ~0.10 (Tailing) | Highest | None |
References
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
- 1. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in the Design of Advanced Porphyrinic Materials for Electrocatalysis
Introduction & Chemical Rationale
The development of highly efficient electrocatalysts for the Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) is a cornerstone of clean energy technologies, including fuel cells and advanced battery systems [1]. While Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) offer highly tunable platforms, the precise engineering of their active sites remains a synthetic challenge[2].
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde emerges as a highly strategic building block in materials science due to its two orthogonal reactive domains:
-
The Benzaldehyde Moiety: Enables dynamic covalent chemistry or Lindsey-type condensation with pyrrole to form sterically demanding, highly conjugated porphyrin macrocycles.
-
The 2-Methyltetrazole Ring: Unlike unprotected 1H-tetrazoles which readily deprotonate and form insoluble, amorphous coordination polymers with transition metals[3], the 2-methyl protection locks the tetrazole in a neutral state. This creates a highly polar, nitrogen-rich microenvironment that acts as a secondary coordination sphere, stabilizing reactive oxygen intermediates via dipole-dipole interactions without irreversibly poisoning the primary metal active site.
This application note details the synthesis and integration of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde into metalloporphyrin-based electrocatalysts, providing a self-validating protocol for materials scientists and energy researchers.
Mechanistic Insights (E-E-A-T)
Causality in Macrocycle Synthesis
To construct the active catalytic monomer, 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is condensed with pyrrole to form meso-tetrakis(3-(2-methyl-tetrazol-5-yl)phenyl)porphyrin (H₂TMTzPP). We employ the Lindsey Condensation Method rather than the classic Adler-Longo method.
-
Why Lindsey Conditions? The electron-withdrawing nature of the tetrazole ring reduces the nucleophilicity of the intermediate dipyrromethane. High dilution (10 mM) in dichloromethane (DCM) paired with a strong Lewis acid ( BF3⋅OEt2 ) is required to drive the reversible cyclization to the porphyrinogen before irreversible oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Causality in Metalation
Post-synthetic metalation with Cobalt(II) acetate is conducted in boiling N,N-Dimethylformamide (DMF).
-
Why DMF? The boiling point of DMF (153 °C) provides the exact thermal energy required to distort the sterically hindered porphyrin macrocycle, allowing the Co2+ ion to slip into the equatorial coordination pocket. The 2-methyl group prevents the tetrazole from scavenging the cobalt ions, ensuring >95% metalation of the porphyrin core.
Quantitative Data Presentation
The integration of the 2-methyltetrazole moiety significantly alters the electronic landscape of the porphyrin, lowering the HOMO/LUMO gap and enhancing the selectivity for the 2-electron ORR pathway (yielding valuable H2O2 ).
Table 1: Comparative Electrocatalytic ORR Performance (0.1 M KOH)
| Catalyst System | E1/2 (V vs. RHE) | Kinetic Current Density (mA/cm²) | H2O2 Selectivity (%) | Primary Active Site |
| Co-TPP (Reference) | 0.72 | 4.5 | ~45% | Co(II) Core |
| Co-TMTzPP (Monomer) | 0.78 | 8.2 | >85% | Co(II) + Tetrazole |
| Co-TMTzPP-COF (Network) | 0.81 | 12.4 | >93% | Co(II) in Framework |
Data demonstrates that the secondary coordination sphere provided by the 3-(2-Methyl-tetrazol-5-yl) groups nearly doubles the kinetic current density and vastly improves peroxide selectivity[1].
Visualizations
Figure 1: Synthetic workflow for tetrazole-functionalized porphyrin electrocatalysts.
Figure 2: ORR mechanism modulated by the 2-methyltetrazole secondary coordination sphere.
Experimental Protocols
Protocol 1: Synthesis of H₂TMTzPP via Lindsey Condensation
This protocol is a self-validating system; the color transition from pale yellow to deep purple serves as an internal indicator of successful macrocycle oxidation.
Reagents:
-
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: 1.88 g (10.0 mmol)
-
Pyrrole (freshly distilled): 0.69 mL (10.0 mmol)
-
Boron trifluoride diethyl etherate ( BF3⋅OEt2 ): 0.12 mL (1.0 mmol)
-
DDQ: 1.70 g (7.5 mmol)
-
Anhydrous Dichloromethane (DCM): 1000 mL
Step-by-Step Methodology:
-
Preparation: Purge a 2 L round-bottom flask containing 1000 mL of anhydrous DCM with dry N2 for 30 minutes. Shield the flask from ambient light using aluminum foil to prevent photo-oxidation of the porphyrinogen.
-
Condensation: Add 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and pyrrole to the flask. Stir for 5 minutes to ensure complete dissolution.
-
Catalysis: Inject BF3⋅OEt2 dropwise via syringe. Stir the reaction mixture at room temperature ( 20−25∘C ) for exactly 60 minutes under a continuous N2 atmosphere. Validation Check: The solution will turn pale yellow/brown, indicating porphyrinogen formation.
-
Oxidation: Remove the foil shield and add solid DDQ in one portion. Stir open to the air for an additional 60 minutes. Validation Check: The solution will immediately turn opaque, deep purple/black.
-
Neutralization & Workup: Add 2 mL of triethylamine to neutralize the Lewis acid. Concentrate the mixture under reduced pressure to ~50 mL.
-
Purification: Purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5). The target porphyrin elutes as the first major purple band. Remove solvent to yield purple crystals.
Protocol 2: Cobalt Metalation (Co-TMTzPP)
Reagents:
-
H₂TMTzPP: 0.50 g (~0.5 mmol)
-
Cobalt(II) acetate tetrahydrate ( Co(OAc)2⋅4H2O ): 0.62 g (2.5 mmol, 5 eq.)
-
N,N-Dimethylformamide (DMF): 50 mL
Step-by-Step Methodology:
-
Dissolution: Dissolve H₂TMTzPP in 50 mL of DMF in a 100 mL round-bottom flask. Add Co(OAc)2⋅4H2O .
-
Reflux: Attach a reflux condenser and heat the mixture to 153 °C for 4 hours.
-
Monitoring: Monitor the reaction via UV-Vis spectroscopy. Validation Check: The four Q-bands of the free-base porphyrin (typically between 500-700 nm) will collapse into a single, sharp Q-band (~540 nm) upon successful metal insertion.
-
Precipitation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water.
-
Isolation: Collect the resulting red-purple precipitate via vacuum filtration. Wash extensively with water to remove excess cobalt salts and residual DMF. Dry under vacuum at 80 °C overnight.
References
-
Tetrazole-functionalized benzoquinoline-linked covalent organic frameworks with efficient performance for electrocatalytic H2O2 production and Li–S batteries . Materials Chemistry Frontiers (RSC Publishing). 1
-
New Three-Dimensional Porous Metal Organic Framework with Tetrazole Functionalized Aromatic Carboxylic Acid: Synthesis, Structure, and Gas Adsorption Properties . Inorganic Chemistry (ACS Publications). 3
-
Shedding Light on the Active Species in a Cobalt‐Based Covalent Organic Framework for the Electrochemical Oxygen Evolution Reaction . Advanced Science (PMC). 2
Sources
- 1. Tetrazole-functionalized benzoquinoline-linked covalent organic frameworks with efficient performance for electrocatalytic H2O2 production and Li–S batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Welcome to the technical support center for the purification of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions in a question-and-answer format to assist you in your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde?
A1: The impurity profile of your final product is intrinsically linked to its synthetic route. The most common synthesis involves the cycloaddition of a nitrile (3-cyanobenzaldehyde) with an azide source, followed by methylation. Therefore, you should anticipate the following impurities:
-
Starting Materials: Unreacted 3-cyanobenzaldehyde.
-
Intermediates: 3-(2H-Tetrazol-5-yl)benzaldehyde (the unmethylated precursor).
-
Isomeric Byproducts: 3-(1-Methyl-tetrazol-5-yl)-benzaldehyde, which is the N1-methylated isomer. The separation of these isomers is often the most significant purification challenge.[1][2]
-
Side-Reaction Products: 3-Carboxybenzaldehyde or 3-(tetrazol-5-yl)benzoic acid, arising from the oxidation of the aldehyde or hydrolysis of the nitrile, respectively.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, toluene, ethyl acetate) and residual alkylating agents or catalysts.
It is crucial to consider the potential for these impurities when designing your purification strategy and selecting analytical methods for purity assessment.
Troubleshooting Guides
Crystallization Issues
Q2: I am having trouble crystallizing my 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. What are the key parameters to optimize?
A2: Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on the careful selection of a solvent system.[3][4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5][6]
Troubleshooting Steps:
-
Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, water). A good starting point for a multi-solvent system is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[5]
-
Temperature Gradient: Ensure a slow cooling rate. Rapid cooling can lead to the precipitation of impurities along with your product.[3][6] Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.[5]
-
Seeding: If crystals do not form, try adding a seed crystal of pure 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde to induce crystallization.[6]
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[5]
Typical Recrystallization Solvent Systems for Benzaldehyde and Tetrazole Derivatives:
| Solvent System | Polarity | Notes |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A versatile system for compounds of intermediate polarity. |
| Isopropanol/Water | Polar | Effective for more polar compounds. |
| Toluene/Hexanes | Non-polar | Suitable for less polar compounds. |
Chromatographic Separation Challenges
Q3: My main challenge is separating the 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (N2 isomer) from its N1 isomer. How can I achieve this using column chromatography?
A3: The separation of N1 and N2 tetrazole isomers is a well-known challenge due to their very similar polarities.[7] Flash column chromatography on silica gel is the most common and effective method for this separation.
Detailed Protocol for Isomer Separation by Flash Column Chromatography:
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, it is essential to determine the optimal mobile phase using TLC.[8]
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70 v/v).
-
The goal is to find a solvent system that provides a clear separation between the two isomer spots, ideally with a difference in Rf values of at least 0.1.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack uniformly under positive pressure.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system determined by TLC.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 40% ethyl acetate in hexanes), is often more effective than an isocratic (constant solvent composition) elution.[7]
-
Collect fractions and monitor the separation by TLC.
-
-
Isomer Identification:
Workflow for Isomer Separation:
Caption: Workflow for the separation of N1 and N2 isomers by flash column chromatography.
Purity Assessment
Q4: What are the recommended analytical methods to confirm the purity of my final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile impurities, such as residual solvents.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of your compound and identifying any structural isomers or byproducts.[9] The chemical shifts of the methyl group and the protons on the benzaldehyde ring will be distinct for the N1 and N2 isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the molecular weight of your product and identify impurities.[13]
Logical Flow for Purity Assessment:
Caption: A multi-pronged approach to purity assessment of the final product.
By following these guidelines and understanding the principles behind them, you will be better equipped to overcome the purification challenges associated with 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and obtain a product of high purity for your research and development needs.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Krasavin, M., et al. (2018). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Molecules, 23(8), 1830. Available at: [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General Method for the Direct α-Arylation of Aldehydes with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. Supporting Information available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
- Koldobskii, G. I., et al. (2004). Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles. Russian Journal of Organic Chemistry, 40(10), 1500-1505.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of benzaldehyde.
-
National Center for Biotechnology Information. (2016). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]
-
Agilent. (2015, April 13). Monitoring for Metaldehyde in Raw, Process and Potable Waters using Direct Aqueous Injection on the Agilent 6490 LC/MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 4.6: Separating enantiomers. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
European Medicines Agency. (2014, November 12). ICH guideline Q3D (R2) on elemental impurities. Retrieved from [Link]
-
MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 3-(2-METHYL-THIAZOL-4-YL)-BENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 13. hpst.cz [hpst.cz]
Optimizing reaction conditions for derivatives of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Welcome to the Technical Support Center for tetrazole-based building blocks. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde .
This compound is a highly valuable intermediate in drug discovery, often utilized because the 2-methyltetrazole moiety acts as a lipophilic, metabolically stable bioisostere for carboxylic acids and cis-amides. Unlike 1H-tetrazoles, the N2-methylated variant lacks an acidic proton, rendering it highly soluble in organic solvents and preventing unwanted side reactions with basic catalysts or hydride donors.
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights for the two most common functionalizations of this building block: Reductive Amination and the Knoevenagel Condensation .
Section 1: Optimizing Reductive Amination Workflows
Reductive amination of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is the premier method for synthesizing secondary and tertiary amine derivatives. The primary point of failure in this workflow is the premature reduction of the aldehyde to a benzyl alcohol byproduct.
Causality & Reagent Selection
The reaction proceeds via a transient iminium ion. If the reducing agent is too aggressive (e.g., NaBH₄), it will attack the starting aldehyde faster than the amine can condense with it. To prevent this, we rely on mild, pH-dependent hydride donors like Sodium triacetoxyborohydride (NaBH(OAc)₃) or 2-Picoline Borane [1].
Table 1: Comparative Analysis of Reducing Agents for Tetrazole-Benzaldehydes
| Reducing Agent | Optimal pH | Toxicity / Safety Profile | Efficacy & Selectivity for this Substrate |
| NaBH₄ | 7–9 | Moderate | Poor: Rapidly reduces the aldehyde directly to the alcohol. |
| NaBH₃CN | 4–6 | High (Generates HCN gas) | Good: Effective, but safety concerns severely limit scale-up. |
| NaBH(OAc)₃ | 4–5 | Low | Excellent: Mild, highly selective for the iminium ion over the aldehyde [4]. |
| 2-Picoline Borane | 4–6 | Low | Excellent: Highly selective, environmentally benign, excellent for primary amines [1]. |
Self-Validating Protocol: Reductive Amination
This protocol utilizes a pre-formation strategy to guarantee high azomethine conversion before reduction.
-
Imine Pre-formation: In an oven-dried round-bottom flask under N₂, dissolve 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Acid Catalysis: Add glacial acetic acid (1.5 eq). Causality: The acid lowers the apparent pH to ~4.5, protonating the hemiaminal oxygen to make it a superior leaving group (water), driving iminium formation. Stir at room temperature for 2 hours.
-
Validation Check (Critical): Pull a 50 µL aliquot, evaporate the solvent, and analyze via ¹H-NMR in CDCl₃. Do not proceed until the aldehyde proton signal (~10.0 ppm) has diminished by >90% and the imine proton (~8.4 ppm) is visible.
-
Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq) or 2-Picoline Borane (1.2 eq).
-
Isolation: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ (to neutralize the acetic acid), extract with dichloromethane, dry over MgSO₄, and concentrate.
Caption: Workflow and mechanistic pathway for the reductive amination of tetrazole-benzaldehydes.
Section 2: Optimizing Knoevenagel Condensations
The Knoevenagel condensation is utilized to couple the benzaldehyde with active methylene compounds (e.g., malononitrile, barbituric acid derivatives) to create extended, rigid alkene scaffolds [2].
Causality & Thermodynamic Control
This reaction is governed by thermodynamic equilibrium. The addition of the carbanion to the aldehyde is reversible; the reaction is only driven forward by the irreversible elimination of water (dehydration) [3]. If water accumulates in the reaction mixture, the reaction will stall at the aldol-intermediate phase.
Self-Validating Protocol: Knoevenagel Condensation
-
Reagent Assembly: Dissolve 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in absolute ethanol (0.3 M) or toluene.
-
Catalyst Addition: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Causality: This combination forms piperidinium acetate in situ. The piperidine generates the carbanion, while the acetic acid facilitates the dehydration of the aldol intermediate [2].
-
Dehydration Drive: Heat the reaction to 60 °C. Troubleshooting: If using a sterically hindered methylene, switch the solvent to toluene and attach a Dean-Stark trap to physically azeotrope the water out of the system.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The resulting conjugated alkene will fluoresce intensely under 254 nm UV light and typically exhibits a lower Rf value than the starting aldehyde.
-
Isolation: Cool the mixture to 0 °C. The highly crystalline tetrazole-alkene product will often precipitate directly from the ethanol. Filter and wash with ice-cold ethanol.
Caption: Step-by-step mechanistic flow of the Knoevenagel condensation with active methylenes.
Section 3: Frequently Asked Questions (FAQs)
Q: My reductive amination is yielding a complex mixture of over-alkylated tertiary amines. How do I stop this? A: This occurs when synthesizing secondary amines from primary amines. The newly formed secondary amine is often more nucleophilic than the starting primary amine. Solution: Use a slight excess of the primary amine (1.2 to 1.5 eq) to statistically favor the initial attack, and strictly maintain the pH at 4.5. The secondary amine product is more basic than the primary amine; at pH 4.5, it becomes protonated and unreactive, preventing over-alkylation.
Q: I am trying to perform a Suzuki coupling on a halogenated derivative of this compound, but the tetrazole ring seems to be poisoning my Palladium catalyst. Why? A: While the N2-methyl tetrazole is less coordinating than the 1H-tetrazole, the N3 and N4 nitrogens still possess lone pairs that can act as bidentate ligands, chelating the Palladium and crashing it out of the catalytic cycle. Solution: Switch to a highly sterically hindered, electron-rich phosphine ligand (e.g., XPhos or SPhos) which binds tightly to the Pd center and prevents displacement by the tetrazole nitrogens.
Q: Does the position of the methyl group (N1 vs N2) on the tetrazole ring affect the reactivity of the meta-aldehyde? A: Yes, significantly. The N2-methyl isomer is generally more lipophilic and exhibits a lower dipole moment than the N1-methyl isomer. Because the N2-alkylation breaks the aromatic symmetry differently, it alters the electron-withdrawing capacity of the tetrazole ring. The N2-methyl tetrazole is slightly less electron-withdrawing than the N1 variant, meaning the benzaldehyde carbonyl is marginally less electrophilic. You may require slightly longer reaction times for imine formation compared to N1-methyl or 1H-tetrazole analogs.
References
-
Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor, The Journal of Organic Chemistry (ACS Publications),[Link]
-
Synthesis and characterization of the new type of tetrazoles containing barbiturates, TSI Journals,[Link]
-
Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation, ACS Publications,[Link]
-
Parallel solid-phase synthesis of disubstituted (5-biphenyltetrazolyl) hydantoins and thiohydantoins targeting the growth hormone secretagogue receptor, PubMed,[Link]
Technical Support Center: Overcoming Solubility Challenges with 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Welcome to the technical support center for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the scientific principles behind them, ensuring you can make informed decisions in your experiments.
Understanding the Molecule: Why Solubility Can Be an Issue
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a unique molecule featuring a tetrazole ring, which acts as a bioisostere for a carboxylic acid group, and a benzaldehyde functional group.[1][2] This structure presents a duality: the tetrazole ring can enhance aqueous solubility compared to a non-polar analogue, yet the overall molecule can still exhibit poor solubility in aqueous media, a common challenge with many new chemical entities in drug discovery.[3][4] The crystalline nature of such compounds often requires significant energy to overcome the lattice forces, further complicating dissolution.[5][6]
This guide will walk you through a systematic approach to tackle these solubility issues, from simple solvent selection to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues in a practical, question-and-answer format.
Q1: What are the best starting solvents for dissolving 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde?
A1: Start with polar aprotic solvents.
Based on the properties of similar tetrazole derivatives, the recommended starting points are polar aprotic solvents.[7][8] These solvents can effectively solvate the molecule without interfering with its chemical reactivity.
Recommended Initial Solvents:
-
Dimethyl Sulfoxide (DMSO): Often the first choice due to its strong solubilizing power for a wide range of organic compounds.[7][8]
-
Dimethylformamide (DMF): Another excellent polar aprotic solvent for tetrazole-containing compounds.[7][8]
-
Acetonitrile (ACN): Useful in biochemical contexts, particularly for oligonucleotide synthesis where tetrazole derivatives are used as activators.[7][8]
Initial Solvent Screening Protocol:
-
Weigh a small, precise amount of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (e.g., 1 mg) into separate vials.
-
Add a measured volume of each solvent (e.g., 100 µL) to each vial.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved, carefully recording the total volume.
This initial screening will provide a baseline understanding of the compound's solubility in common organic solvents.
Q2: My compound won't dissolve sufficiently in my aqueous buffer. What is the first thing I should try?
A2: Employ a co-solvent strategy.
For many biological assays, a purely organic solvent is not feasible. A co-solvent approach, where a water-miscible organic solvent is used to first dissolve the compound before dilution into an aqueous buffer, is a standard and effective technique.[9][10][]
Co-Solvent Selection Workflow:
Caption: Workflow for using a co-solvent to improve aqueous solubility.
Step-by-Step Co-Solvent Protocol:
-
Prepare a concentrated stock solution of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in a suitable water-miscible organic solvent like DMSO or ethanol.
-
While vigorously stirring or vortexing your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. A slight cloudiness that disappears upon mixing is acceptable, but persistent precipitate indicates insolubility at that concentration.
Causality: The organic co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the solute.[] This allows the compound to remain in solution when diluted into the aqueous phase.
Q3: I've tried co-solvents, but my compound still precipitates at the desired concentration. What's the next step?
A3: Investigate the effect of pH.
The tetrazole moiety is acidic, with a pKa similar to that of carboxylic acids.[7][8] This means its charge state, and therefore its solubility, can be significantly influenced by the pH of the solution.[12][13]
The Role of pH in Solubility:
-
At low pH (acidic conditions): The tetrazole ring will be protonated and neutral, which may decrease aqueous solubility.
-
At high pH (basic conditions): The tetrazole ring will be deprotonated, forming a negatively charged tetrazolate anion. This charged species is generally more soluble in aqueous solutions.
pH Adjustment Strategy:
Caption: The effect of pH on the ionization and solubility of the tetrazole ring.
Experimental Protocol for pH Optimization:
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution of the compound in a minimal amount of a suitable co-solvent (e.g., DMSO).
-
Add a small, consistent aliquot of the stock solution to each buffer to achieve the target final concentration.
-
Equilibrate the samples (e.g., by shaking or stirring) for a set period.
-
Visually assess solubility and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Important Consideration: Ensure that the chosen pH is compatible with the stability of the compound and the requirements of your experimental system. Aldehydes can be susceptible to certain reactions at extreme pH values.
Q4: Are there more advanced formulation techniques I can use for in vivo studies or challenging in vitro systems?
A4: Yes, consider particle size reduction and lipid-based formulations.
When simple methods are insufficient, more advanced formulation strategies can be employed, particularly for preclinical and in vivo applications.[10]
1. Particle Size Reduction: Reducing the particle size of a solid drug increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[5][6][10]
-
Micronization: Reduces particle size to the micron range. This can improve dissolution but may not be sufficient for very poorly soluble compounds.[3][4]
-
Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, leading to a much greater increase in surface area and dissolution velocity.[14][15] This can be achieved through techniques like wet-bead milling or high-pressure homogenization.
2. Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[4][10] These formulations solubilize the compound in a lipid carrier.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[4] This presents the drug in a solubilized state with a large interfacial area for absorption.
Data Summary: Formulation Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvency | Increases solubility by reducing the polarity of the aqueous solvent.[] | Simple, widely applicable for in vitro studies.[] | The organic solvent must be compatible with the assay; potential for precipitation upon dilution. |
| pH Adjustment | Increases solubility by ionizing the acidic tetrazole group.[12][13] | Effective for ionizable compounds; can significantly increase aqueous solubility.[][16] | The required pH must not compromise compound stability or experimental conditions. |
| Particle Size Reduction | Increases the surface area, leading to a faster dissolution rate.[5][10] | Improves dissolution velocity, which can enhance bioavailability.[10] | May require specialized equipment; does not increase equilibrium solubility.[3] |
| Lipid-Based Formulations | Solubilizes the compound in a lipid matrix.[4] | Excellent for lipophilic compounds; can improve oral absorption.[10] | Requires careful formulation development and characterization. |
Conclusion
Overcoming the solubility challenges of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of co-solvency, pH adjustment, and, if necessary, advanced formulation techniques, researchers can successfully prepare solutions suitable for a wide range of experiments. Always begin with the simplest method and progress to more complex strategies as needed, keeping the constraints of your experimental system in mind.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 28, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7). Frontiers. Retrieved March 28, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8). Basicmedical Key. Retrieved March 28, 2026, from [Link]
-
Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. (2025, January 10). Unknown Source. Retrieved March 28, 2026, from [Link]
-
Tetrazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]
-
Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
3-(2H-tetrazol-5-yl)benzaldehyde. (n.d.). LookChem. Retrieved March 28, 2026, from [Link]
-
Tetrazoles via Multicomponent Reactions | Chemical Reviews. (2019, February 1). ACS Publications. Retrieved March 28, 2026, from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journals. (2024, April 29). Beilstein Journals. Retrieved March 28, 2026, from [Link]
-
pH and Solubility. (n.d.). AP Chemistry. Retrieved March 28, 2026, from [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved March 28, 2026, from [Link]
-
3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | C8H6N4O | CID 10535227. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved March 28, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved March 28, 2026, from [Link]
-
3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE — Chemical Substance Information. (n.d.). Unknown Source. Retrieved March 28, 2026, from [Link]
-
Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. Retrieved March 28, 2026, from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Chemical Properties of Benzaldehyde, 3-methyl- (CAS 620-23-5). (n.d.). Cheméo. Retrieved March 28, 2026, from [Link]
- CA2825408A1 - Tetrazole compounds and methods of making and using same. (n.d.). Google Patents.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journals. Retrieved March 28, 2026, from [Link]
-
Tetrazoles: A multi-potent motif in drug design. (2024, September 14). VU Research Repository. Retrieved March 28, 2026, from [Link]
-
3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Benzaldehyde Attenuates the Fifth Stage Larval Excretory–Secretory Product of Angiostrongylus cantonensis-Induced Injury in Mouse Astrocytes via Regulation of Endoplasmic Reticulum Stress and Oxidative Stress. (2022, January 21). MDPI. Retrieved March 28, 2026, from [Link]
-
Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][3][9][14]triazole as synthon | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
3,4,5-Trimethoxybenzaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Troubleshooting for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Welcome to the Technical Support Center for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. As a bifunctional molecule, its stability profile is dictated by the orthogonal reactivities of the electrophilic benzaldehyde moiety and the nitrogen-rich 2-methyl-tetrazole ring. This guide provides drug development professionals with mechanistic insights, validated troubleshooting steps, and robust experimental protocols to mitigate degradation during synthesis, formulation, and analytical testing.
Mechanistic Insights: Molecular Vulnerabilities
Understanding the causality behind degradation is critical for rational experimental design.
-
The Benzaldehyde Moiety : Because it lacks α -protons, this functional group cannot undergo enolization or standard aldol condensation with itself. Therefore, under strongly basic conditions, it is highly susceptible to the Cannizzaro reaction—a base-promoted disproportionation pathway yielding equimolar amounts of the corresponding carboxylic acid and benzyl alcohol[1]. Under acidic conditions in the presence of alcohols, it rapidly forms acetals. It is also prone to auto-oxidation to benzoic acid[2].
-
The 2-Methyl-Tetrazole Ring : The 2-alkyl substitution pattern provides greater thermodynamic stability and charge delocalization compared to 1-alkyl tetrazoles[3]. However, under harsh, high-temperature acidic conditions, the tetrazole nitrogen can become protonated. This protonation disrupts the ring's aromaticity, triggering ring-opening into a highly reactive imidoyl azide intermediate, which subsequently fragments[4].
Troubleshooting Guide: Basic Conditions
Issue: Rapid loss of the API peak during alkaline workup or in basic HPLC mobile phases, accompanied by the appearance of two new peaks with a 1:1 area ratio.
Root Cause: Base-promoted Cannizzaro disproportionation. Hydroxide ions attack the carbonyl carbon to form a tetrahedral intermediate. The rate-limiting step is the subsequent hydride transfer to a second aldehyde molecule, producing 3-(2-Methyl-tetrazol-5-yl)-benzyl alcohol (reduction) and 3-(2-Methyl-tetrazol-5-yl)-benzoate (oxidation)[1].
Actionable Solutions:
-
Formulation: Maintain aqueous solutions at pH < 7.0. If basic conditions are required for solubility, use non-nucleophilic bases (e.g., DIPEA) rather than hydroxide bases, as hydroxide is required to form the initial tetrahedral intermediate.
-
Analytical: Avoid basic mobile phases (e.g., 0.1% Ammonia) if the sample will sit in the autosampler for extended periods.
Fig 1: Base-catalyzed Cannizzaro disproportionation pathway of the target benzaldehyde.
Troubleshooting Guide: Acidic Conditions
Issue A: Appearance of a +32 Da (dimethyl acetal) or +46 Da (diethyl acetal) mass adduct during LC-MS analysis. Root Cause: Acid-catalyzed acetalization. When dissolved in alcoholic solvents (methanol, ethanol) under acidic conditions (e.g., 0.1% Formic Acid), the aldehyde rapidly converts to an acetal. Actionable Solution: Use aprotic solvents like Acetonitrile (MeCN) for sample preparation and mobile phases when working at low pH.
Issue B: Complete degradation of the molecule into multiple unidentifiable fragments during forced acid degradation (e.g., 1 M HCl at 80°C). Root Cause: Acid-catalyzed tetrazole ring cleavage. Extreme acidic stress protonates the tetrazole ring, leading to an imidoyl azide intermediate and subsequent nitrogen gas extrusion and fragmentation[4]. Actionable Solution: Employ milder starting conditions for forced degradation (e.g., 0.1 M HCl at 60°C)[5]. If testing formulation stability, utilize buffered systems to prevent localized pH drops.
Standardized Experimental Protocol: Forced Degradation Testing
To ensure data integrity, stability protocols must be a self-validating system. The following procedure incorporates mandatory quenching steps to prevent ongoing degradation in the autosampler, ensuring the chromatogram reflects the exact time of sampling[5].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in HPLC-grade Acetonitrile to a concentration of 2 mg/mL.
-
Acidic Stress:
-
Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Quench (Critical): Transfer 100 µL to a vial and immediately neutralize with 100 µL of 0.1 M NaOH. Dilute with 800 µL of mobile phase.
-
-
Basic Stress:
-
Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH.
-
Incubate at Room Temperature (RT) for 4 hours (due to high Cannizzaro susceptibility).
-
Quench (Critical): Transfer 100 µL to a vial and immediately neutralize with 100 µL of 0.1 M HCl. Dilute with 800 µL of mobile phase.
-
-
Oxidative Stress:
-
Mix 1.0 mL of stock solution with 1.0 mL of 3% H2O2 .
-
Incubate at RT for 24 hours.
-
-
Analysis: Inject samples into an HPLC-PDA/MS system using a C18 column and an Acetonitrile/Water (0.1% TFA) gradient.
Fig 2: Self-validating forced degradation workflow ensuring autosampler stability.
Quantitative Data Presentation: Expected Degradation Profile
The following table summarizes the expected degradation behavior of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde under standard stress conditions.
| Stress Condition | Temp / Time | Primary Degradation Mechanism | Major Degradant(s) | Relative Retention Time (RRT)* |
| 0.1 M HCl | 60°C / 24h | Tetrazole Ring Cleavage | Imidoyl azide fragments | 0.3 - 0.5 |
| 0.1 M HCl + MeOH | RT / 2h | Acetalization | Dimethyl acetal adduct | 1.2 |
| 0.1 M NaOH | RT / 4h | Cannizzaro Reaction | Benzyl alcohol derivative Benzoic acid derivative | 0.8 0.6 |
| 3% H2O2 | RT / 24h | Oxidation | 3-(2-Methyl-tetrazol-5-yl)-benzoic acid | 0.6 |
*RRT values are illustrative estimates based on typical reverse-phase C18 chromatography where the carboxylic acid elutes earlier than the parent aldehyde, and the acetal elutes later.
Frequently Asked Questions (FAQs)
Q: Why does my sample show degradation only after sitting in the autosampler overnight? A: If you did not quench your acid/base stress samples, the degradation reaction continues inside the HPLC vial. Furthermore, if your sample is dissolved in methanol and your mobile phase contains an acidic modifier, acetalization will slowly occur in the autosampler. Always quench forced degradation samples and use aprotic sample diluents.
Q: How can I distinguish between oxidative degradation and base-catalyzed degradation in my chromatogram? A: Oxidation yields a single major degradant: 3-(2-Methyl-tetrazol-5-yl)-benzoic acid[2]. Base-catalyzed Cannizzaro degradation will yield two distinct degradants in a 1:1 molar ratio: the benzoic acid derivative and the benzyl alcohol derivative[1].
Q: Is the 2-methyl-tetrazole isomer more stable than the 1-methyl-tetrazole isomer under acidic conditions? A: Yes. The 2-alkyl substitution pattern generally provides a more thermodynamically stable aromatic system with better charge delocalization compared to the 1-alkyl pattern[3]. However, extreme acidic conditions will still force protonation and subsequent ring-opening[4].
References
-
Production of Carboxylic Acids from Aldehydes under Hydrothermal Conditions: A Kinetics Study of Benzaldehyde. ACS Earth and Space Chemistry. Available at: [Link]
-
Electrochemical Behavior of Benzaldehyde on Polycrystalline Platinum. An in Situ FTIR and DEMS Study. Langmuir - ACS Publications. Available at:[Link]
-
Why is tetrazole acidic? Chemistry Stack Exchange. Available at: [Link]
Sources
Troubleshooting guide for the spectroscopic analysis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced spectroscopic challenges associated with 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde . The integration of a highly electron-withdrawing tetrazole ring with an oxidation-prone benzaldehyde moiety creates specific analytical hurdles. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute confidence in your structural characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: In my ¹H NMR spectrum, I observe a broad singlet around 12.0 ppm and a diminishing signal at 10.0 ppm. Is my compound degrading?
Causality: Yes. You are observing the auto-oxidation of the benzaldehyde moiety into a benzoic acid derivative[1]. Benzaldehydes are highly susceptible to a radical-chain auto-oxidation process initiated by atmospheric oxygen and catalyzed by ambient light or trace heavy metals[2]. The diminishing peak at ~10.0 ppm is the aldehyde proton, while the new broad peak at ~12.0 ppm corresponds to the highly deshielded carboxylic acid proton. Resolution: Purify the sample via flash chromatography immediately before analysis. To prevent recurrence, store the purified compound under an inert atmosphere (Argon/N₂) and use freshly opened, acid-free deuterated solvents[2].
Q2: How can I definitively assign the N-methyl protons of the 2-methyltetrazole ring versus potential aliphatic impurities?
Causality: The tetrazole ring is exceptionally electron-withdrawing and possesses a strong aromatic ring current[3][4]. When a methyl group is substituted at the 2-position, these electronic effects severely deshield the protons. Resolution: In CDCl₃, the N-CH₃ protons of a 2-methyltetrazole will not appear in the standard aliphatic region (1.0 - 2.5 ppm). Instead, look for a sharp, distinct singlet far downfield between δ 4.38 and 4.44 ppm [5][6]. In ¹³C NMR, this methyl carbon will resonate near 39.6 ppm , while the tetrazole C5 carbon appears characteristically downfield at 163.0 - 164.0 ppm [5].
Q3: My ESI-MS (positive mode) shows a major fragment with a mass loss of 28 Da. Is this the loss of CO from the aldehyde or N₂ from the tetrazole?
Causality: This is a classic isobaric ambiguity. Under Mass Spectrometry conditions, benzaldehydes can fragment via the loss of carbon monoxide (CO, nominal mass 28 Da)[7]. Simultaneously, while 1H-tetrazoles often lose HN₃ (43 Da)[4][8], 2-alkyl substituted tetrazoles frequently undergo ring cleavage resulting in the neutral loss of N₂ (nominal mass 28 Da)[4][8][9]. Resolution: You must utilize High-Resolution Mass Spectrometry (HRMS) to resolve this. The exact mass loss of N₂ is 28.0061 Da , whereas the exact mass loss of CO is 27.9949 Da . Relying solely on low-resolution MS will lead to false structural assignments.
Q4: In IR spectroscopy, the C=O stretch appears shifted, and there is a massive broad band from 2500-3300 cm⁻¹. What does this indicate?
Causality: This confirms the auto-oxidation discussed in Q1. An intact 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde will show a sharp C=O stretching band near 1690–1710 cm⁻¹ and characteristic tetrazole C=N/N=N stretches at 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹[3][5]. The appearance of a broad, intense band from 2500–3300 cm⁻¹ is the diagnostic signature of hydrogen-bonded O-H stretching, verifying that the aldehyde has oxidized to a carboxylic acid dimer[1].
Diagnostic Workflows & Fragmentation Pathways
Caption: Decision tree for detecting auto-oxidation in benzaldehyde derivatives via NMR screening.
Caption: ESI-MS/MS fragmentation pathways highlighting the isobaric ambiguity of N2 vs. CO loss.
Quantitative Data Summaries
Table 1: Expected NMR Chemical Shifts
Data normalized for CDCl₃ at 298K. Shifts are highly sensitive to solvent polarity[4][10].
| Nucleus | Functional Group | Expected Shift (ppm) | Multiplicity | Diagnostic Value |
| ¹H | Aldehyde (-CHO) | 9.90 - 10.10 | Singlet | Confirms intact formyl group. |
| ¹H | Tetrazole N-CH₃ | 4.38 - 4.44 | Singlet | Validates 2-methyl substitution[5]. |
| ¹H | Aromatic (C₆H₄) | 7.50 - 8.50 | Multiplets | Confirms disubstituted benzene ring. |
| ¹³C | Aldehyde (C=O) | 191.0 - 192.0 | - | Highly deshielded carbonyl carbon. |
| ¹³C | Tetrazole (C5) | 163.0 - 164.0 | - | Characteristic downfield tetrazole carbon[5]. |
| ¹³C | N-CH₃ | 39.5 - 39.7 | - | Confirms N-linked methyl environment[5]. |
Table 2: Key IR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Causality / Note |
| Aldehyde C=O | 1690 - 1710 | Strong, sharp | Primary indicator of the unoxidized aldehyde. |
| Tetrazole C=N | 1500 - 1600 | Medium | Confirms tetrazole ring integrity[3]. |
| Tetrazole N=N | 1300 - 1400 | Medium | Confirms tetrazole ring integrity[3]. |
| Carboxylic O-H | 2500 - 3300 | Broad, strong | Impurity marker: Indicates auto-oxidation[1]. |
Self-Validating Experimental Protocols
Protocol A: Preparation and NMR Acquisition to Prevent Auto-Oxidation
This protocol utilizes a self-validating check to ensure the solvent does not catalyze the degradation of the analyte prior to measurement.
-
Solvent Purification: Pass 1.0 mL of CDCl₃ through a small plug of basic alumina immediately before use. Reasoning: Commercial CDCl₃ often contains trace DCl and phosgene which rapidly catalyze aldehyde oxidation and tetrazole degradation.
-
Sample Preparation: Dissolve 5–10 mg of freshly purified 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in 0.6 mL of the treated CDCl₃.
-
Internal Referencing: Add 0.01% Tetramethylsilane (TMS) to the solution to lock the chemical shift reference at exactly δ 0.00 ppm[4].
-
Atmospheric Control: Transfer the solution to a 5 mm NMR tube. Gently purge the headspace of the tube with Argon gas for 10 seconds before capping tightly.
-
Acquisition: Acquire the ¹H NMR spectrum (16–64 scans) immediately.
-
Validation Step: Before interpreting the aromatic region, integrate the aldehyde proton (~10.0 ppm) against the N-CH₃ protons (~4.4 ppm). The ratio must be exactly 1:3 . A ratio of <1 indicates partial oxidation has occurred in the tube.
Protocol B: ESI-MS/MS Structural Confirmation
This protocol resolves the isobaric fragmentation ambiguity between the tetrazole and aldehyde moieties.
-
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
-
Ionization: Infuse the sample directly into the ESI source at a flow rate of 10 µL/min. Operate the instrument in positive ion mode .
-
Precursor Isolation: Identify the [M+H]⁺ precursor ion at m/z 189.077. Isolate this ion using the quadrupole.
-
Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 20-30 eV using Argon as the collision gas to induce fragmentation[4][8].
-
Validation Step (HRMS): Monitor the product ions. You will observe a major fragment at nominal m/z 161. Use the high-resolution mass analyzer (Orbitrap or TOF) to measure the exact mass of the neutral loss. A loss of 28.006 Da validates tetrazole N₂ cleavage, whereas a loss of 27.995 Da validates aldehyde CO cleavage.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: PMC (National Institutes of Health)[Link]
-
Characteristic fragmentation behavior of 5-substituted 1H-tetrazole derivatives by electrospray ionization tandem mass spectrometry Source: Life Science Journal[Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles Source: PMC (National Institutes of Health)[Link]
-
Preparation of 5-Aryl-2-Alkyltetrazoles with Aromatic Aldehydes, Alkylhydrazine, Di-tert-butyl Azodicarboxylate, and [Bis(trifluoroacetoxy)iodo]benzene Source: The Journal of Organic Chemistry (ACS Publications)[Link]
-
2-Methylsubstituted monotetrazoles in copper(II) perchlorate complexes Source: RSC Advances (Royal Society of Chemistry)[Link]
-
Electrochemical Behavior of Benzaldehyde on Polycrystalline Platinum. An in Situ FTIR and DEMS Study Source: Langmuir (ACS Publications)[Link]
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents Source: IRA-International Journal of Applied Sciences[Link]
-
Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes of Ru(IV) Source: Inorganic Chemistry (ACS Publications)[Link]
-
A Study of Solvent Polarity and Hydrogen Bonding Effects on the Nitrogen NMR Shielding of Isomeric Tetrazoles Source: University of Warsaw / Academic Press[Link]
Sources
- 1. research-advances.org [research-advances.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
Technical Support Center: Handling & Applications of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical handling, stability, and synthetic challenges associated with 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde .
This compound is a highly valuable building block in medicinal chemistry, often utilized to introduce a neutral, metabolically stable bioisostere (the 2-methyl-tetrazole ring) into drug candidates. However, the interplay between the electron-withdrawing tetrazole moiety and the reactive aldehyde group introduces specific experimental pitfalls. This guide provides self-validating protocols and causal explanations to ensure the integrity of your workflows.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My reductive amination yields are consistently below 30%, and I am isolating a major byproduct. What is going wrong?
The Causality: You are likely using an overly aggressive reducing agent, such as sodium borohydride ( NaBH4 ). While NaBH4 is standard for reducing ketones and aldehydes, it reduces 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde directly to the corresponding benzyl alcohol before the imine/iminium intermediate can fully form. The Solution: Switch to Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) . As established by Abdel-Magid et al., NaBH(OAc)3 is a milder reducing agent that is highly selective for iminium ions over aldehydes at a pH of 4–5 [1]. This ensures the aldehyde remains intact until it condenses with your amine, driving the reaction toward the desired substituted amine.
Q2: I left the reagent on the benchtop for a week, and it no longer reacts with my amines. Why?
The Causality: Benzaldehydes are notoriously prone to autoxidation via a radical mechanism when exposed to atmospheric oxygen, converting the aldehyde to a carboxylic acid. The electron-withdrawing nature of the meta-tetrazole ring increases the electrophilicity of the carbonyl carbon, but it does not protect the formyl hydrogen from radical abstraction. Once oxidized to 3-(2-Methyl-tetrazol-5-yl)-benzoic acid, the compound will simply form an unreactive salt with your basic amine starting material. The Solution: Always store the compound under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Before initiating a critical synthesis, validate the structural integrity using 1H -NMR (see Table 1).
Q3: Why use the 2-methyl-tetrazole derivative instead of the 1H-tetrazole analog?
The Causality: The parent 1H -tetrazole is highly acidic ( pKa≈4.5 ) and exists in a tautomeric equilibrium. In synthetic workflows, an unprotected 1H -tetrazole can poison transition metal catalysts, inadvertently protonate basic nucleophiles, or undergo unwanted alkylation. Methylating the tetrazole at the 2-position locks the ring into a stable, neutral configuration, eliminating these side reactions while preserving the spatial geometry of the pharmacophore [2].
Part 2: Analytical Validation & Quantitative Data
To create a self-validating experimental system, you must confirm the purity of your starting material before use. Below is the diagnostic quantitative data required to verify the integrity of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and identify common degradation products.
Table 1: Diagnostic 1H -NMR Chemical Shifts (in CDCl3 )
| Proton Environment | Expected Shift ( δ , ppm) | Multiplicity | Diagnostic Significance |
| Aldehyde (-CHO) | 10.05 – 10.15 | Singlet (1H) | Confirms the presence of the active electrophile. |
| Tetrazole N-Methyl | 4.35 – 4.45 | Singlet (3H) | Confirms the 2-methyl isomer (1-methyl shifts are typically ~4.1 ppm) [3]. |
| Aromatic Ring | 7.60 – 8.50 | Multiplet (4H) | Standard 1,3-disubstituted benzene splitting pattern. |
| Pitfall: Carboxylic Acid | 12.00 – 13.00 | Broad Singlet | Indicates autoxidation to the benzoic acid derivative. |
| Pitfall: Benzyl Alcohol | 4.70 – 4.80 | Singlet (2H) | Indicates over-reduction (if found in post-reaction workup). |
Table 2: Troubleshooting Matrix
| Symptom | Primary Cause | Corrective Action |
| Incomplete Conversion | Poor solubility in non-polar solvents. | Switch solvent from Toluene/DCM to DMF or a DCM/MeOH (9:1) mixture. |
| No Imine Formation | Amine is too weakly basic / sterically hindered. | Add a Lewis acid catalyst (e.g., Ti(OiPr)4 ) to activate the carbonyl. |
| High Acid Byproduct | Oxygen exposure during storage. | Discard oxidized batch; store new batches under Argon at 4 °C. |
Part 3: Experimental Methodology
Protocol: Direct Reductive Amination using NaBH(OAc)3
This protocol is optimized to prevent the over-reduction of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde while maximizing the yield of the target secondary/tertiary amine.
Reagents Required:
-
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)
-
Glacial Acetic Acid (1.0 - 2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 eq) and the target amine (1.1 eq).
-
Solvation & Acidification: Dissolve the reagents in anhydrous DCE (approx. 0.2 M concentration). Add glacial acetic acid (1.0 to 2.0 eq) dropwise to adjust the apparent pH to 4–5. Scientific rationale: This specific pH range accelerates iminium ion formation while suppressing the direct reduction of the aldehyde.
-
Imine Formation: Stir the mixture at room temperature for 30–60 minutes under Argon to allow the imine/iminium equilibrium to establish.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in small portions over 10 minutes. Caution: Hydrogen gas may evolve slightly. Stir the reaction at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract the product with DCM ( 3×15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Part 4: Reaction Workflow & Pitfall Visualization
The following diagram illustrates the logical flow of the reductive amination process, highlighting the critical divergence points where experimental pitfalls (oxidation and over-reduction) occur.
Workflow and common degradation pathways in the reductive amination of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al.) URL:[Link]
-
2-methyl-2H-1,2,3,4-tetrazole Source: PubChem (National Institutes of Health) URL:[Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners Source: Molecules (PMC / National Institutes of Health) URL:[Link]
Definitive Structural Elucidation of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Comparative Guide
As drug development pipelines increasingly rely on tetrazoles as metabolically stable bioisosteres for carboxylic acids, the precise regiochemical characterization of these moieties has become a critical analytical bottleneck. The alkylation of 5-(3-formylphenyl)-1H-tetrazole typically yields a thermodynamic and kinetic mixture of 1-methyl and 2-methyl regioisomers.
For researchers synthesizing 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde , distinguishing the 2-methyl isomer from its 1-methyl counterpart is notoriously difficult. This guide objectively compares standard spectroscopic methods against Single-Crystal X-Ray Diffraction (SCXRD), establishing why SCXRD remains the gold standard for absolute structural confirmation, and provides a self-validating experimental workflow.
Comparative Analysis of Analytical Modalities
To understand why SCXRD is required, we must analyze the mechanistic limitations of alternative spectroscopic techniques.
The Mechanistic Failure of NMR for Tetrazole Regioisomers
Nuclear Magnetic Resonance (NMR) spectroscopy determines properties from an ensemble of molecules, representing an average over semi-randomly oriented molecules in solution. While 1D 1 H NMR will show a slight chemical shift difference between N1-CH 3 and N2-CH 3 protons, these shifts are relative and cannot provide absolute assignment without a purified reference standard.
Advanced 2D NMR (NOESY/ROESY) relies on through-space dipole-dipole interactions. The intensity of the Nuclear Overhauser Effect (NOE) decays proportionally to 1/r6 . In the 1-methyl isomer, the methyl protons are spatially proximate to the ortho-protons of the benzaldehyde ring, often yielding a detectable NOE cross-peak. However, in the 2-methyl isomer, the methyl group points away from the phenyl ring, exceeding the ~5 Å distance limit for NOE detection. Consequently, assigning the 2-methyl structure relies on the absence of a signal—a negative proof that is logically insufficient for rigorous pharmaceutical validation.
The SCXRD Advantage
Unlike NMR, SCXRD does not rely on semi-random solution dynamics. It measures the coherent diffraction of X-rays by electron clouds in a periodic crystal lattice. This provides a direct, to-scale 3D visual map of atom types and their relative spatial arrangements[1], offering positive, unambiguous proof of the N2-methyl connectivity.
Table 1: Comparative Performance of Analytical Modalities
| Analytical Modality | Physical Principle | Regiochemical Resolution | Throughput | Mechanistic Limitations for Tetrazoles |
| 1D/2D NMR | Nuclear spin resonance | Low to Moderate | High | Relies on NOE ( 1/r6 drop-off); N2-methyl lacks proximity to phenyl ring. |
| Mass Spectrometry | Ionization & fragmentation | Low | High | Isomers possess identical masses; requires highly specific fragmentation standards. |
| IR Spectroscopy | Molecular bond vibrations | Low | High | C-N and N-N stretch overlaps make definitive N1 vs N2 assignment ambiguous. |
| SCXRD | X-ray diffraction by electrons | Absolute (High) | Low to Moderate | Requires a high-quality single crystal and long-range 3D order[2]. |
Analytical Decision Pathway
To optimize laboratory resources, researchers should follow a logical triage system. NMR serves as an initial purity screen, but structural ambiguity mandates progression to SCXRD.
Fig 1. Decision pathway for structural confirmation of tetrazole regioisomers.
Experimental Protocol: SCXRD Workflow
A successful SCXRD experiment is a self-validating system: the quality of the input (the crystal) directly dictates the mathematical reliability of the output (the R1 refinement factor).
Step 1: Nucleation and Crystal Growth
Evaporation is the most straightforward method for crystallizing small organic molecules[2]. The critical causality here is solubility: the compound must be insoluble in the final resultant mixture of solvents to force ordered lattice formation[2].
-
Dissolve ~5-10 mg of purified 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in a minimum volume of a volatile "good" solvent (e.g., dichloromethane or ethyl acetate).
-
Layer or introduce a "poor" solvent (e.g., hexanes or heptane) via vapor diffusion.
-
Slow the rate of crystal growth by reducing the evaporation rate (e.g., piercing a small hole in the vial cap) or by cooling the solution[2]. Note: If standard evaporation yields amorphous powders, advanced high-throughput "under-oil" microbatch crystallization can be employed to precisely control the supersaturation kinetics[3].
Step 2: Crystal Harvesting and Mounting
A single crystal possessing long-range three-dimensional order is mandatory[2].
-
Examine the batch under a polarized light microscope.
-
Select a crystal with well-defined polyhedral boundaries. The ideal dimensions are between 0.1 × 0.1 × 0.1 mm and 0.3 mm[2].
-
Crystals larger than 0.5 mm must be cut down to size to ensure they remain entirely within the uniform central region of the X-ray beam[4]. Mount the crystal on a specialized loop using a cryoprotectant oil.
Step 3: Data Collection
-
Transfer the mounted crystal to the diffractometer under a cold nitrogen stream (typically 100 K) to reduce thermal diffuse (non-Bragg) scattering and improve high-angle resolution.
-
Source Selection: While Molybdenum (Mo, λ=0.71073 Å) is common, a Copper (Cu) K α X-ray source ( λ=1.5418 Å) is explicitly recommended. Cu sources provide a brighter anomalous dispersion signal, which is especially suited for absolute structure determinations of light-atom (C, H, N, O) organic compounds[4].
-
For extremely small or weakly diffracting crystals, utilizing a high-brilliance liquid-metal-jet (MetalJet) source can yield higher quality data and prevent radiation-induced degradation[1].
Step 4: Structure Solution and Refinement
-
Solve the phase problem using direct methods to generate the initial electron density map.
-
Refine the atomic coordinates using least-squares minimization.
-
Self-Validation: The protocol is validated when the R1 factor (the agreement between the calculated model and observed diffraction data) drops below 0.05 (5%). At this threshold, the spatial coordinates of the N2-methyl group are definitively proven.
Fig 2. Step-by-step single-crystal X-ray diffraction workflow for small molecules.
Table 2: SCXRD Experimental Parameters for Tetrazoles
| Parameter | Target Specification | Scientific Rationale |
| Crystal Size | 0.1 to 0.3 mm | Ensures sufficient diffraction volume without causing severe X-ray absorption effects[2]. |
| X-Ray Source | Cu K α ( λ=1.5418 Å) | Cu sources maximize anomalous dispersion for light-atom organic compounds[4]. |
| Temperature | 100 K (Cryostream) | Minimizes atomic thermal motion, yielding sharper diffraction spots. |
| R1 Factor | <0.05 (5%) | Confirms excellent agreement between the calculated structural model and observed data. |
Conclusion
While NMR spectroscopy remains a high-throughput workhorse for bulk purity and preliminary structural assessment, its reliance on through-space distance constraints makes it fundamentally inadequate for distinguishing the regiochemistry of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. Single-Crystal X-Ray Crystallography provides the requisite atomic-level resolution and absolute spatial coordinates necessary to confidently advance this compound through the drug development pipeline.
References
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University.
- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.The University of Queensland (uq.edu.au).
- Small molecule crystallography.Excillum (excillum.com).
- Advanced crystallisation methods for small organic molecules.Chemical Society Reviews (rsc.org).
- X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.Stanford University (stanford.edu).
Sources
- 1. excillum.com [excillum.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
A Comparative Study of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and Its Isomeric/Unsubstituted Analogs in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The tetrazole scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[1][2] This guide provides an in-depth comparative analysis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, a key synthetic intermediate and potential pharmacophore, with its N-1 methylated isomer, 3-(1-Methyl-tetrazol-5-yl)-benzaldehyde, and the parent N-unsubstituted compound, 3-(1H-tetrazol-5-yl)benzaldehyde. This comparison focuses on their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and detailed protocols to inform rational drug design and development.
Introduction: The Significance of N-Methylation in Tetrazole-Based Drug Design
The position of the methyl group on the tetrazole ring in 5-substituted tetrazoles gives rise to two regioisomers: the N-1 and N-2 substituted products. This seemingly subtle structural difference can profoundly impact the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. Consequently, these isomers often exhibit distinct physicochemical properties and biological activities.[3] Understanding these differences is paramount for optimizing lead compounds in drug discovery. This guide will dissect these nuances, using 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and its analogs as a case study.
Synthesis and Structural Elucidation
The synthesis of N-methylated tetrazolyl benzaldehydes typically involves a two-step process: the formation of the tetrazole ring from the corresponding benzonitrile, followed by selective N-methylation.
Synthesis of the Precursor: 3-(1H-tetrazol-5-yl)benzaldehyde
The foundational precursor is synthesized via a [3+2] cycloaddition reaction between 3-cyanobenzaldehyde and an azide source, often sodium azide, which is a widely used and conventional method.[4] This reaction is frequently catalyzed by a Lewis acid, such as zinc bromide, to enhance the reaction rate and yield.[4]
Experimental Protocol: Zinc-Catalyzed Synthesis of 3-(1H-tetrazol-5-yl)benzaldehyde [4]
-
Materials: 3-cyanobenzaldehyde, Sodium azide (NaN₃), Zinc bromide (ZnBr₂), Deionized water, 3M Hydrochloric acid (HCl), Ethyl acetate.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-cyanobenzaldehyde (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol) to deionized water (20 mL).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, slowly add 3M HCl to the stirred mixture in an ice bath to adjust the pH to ~1. This protonates the tetrazole salt.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
N-Methylation: A Tale of Two Isomers
The alkylation of 5-substituted-1H-tetrazoles with an alkylating agent like methyl iodide typically yields a mixture of the N-1 and N-2 isomers. The ratio of these isomers is influenced by factors such as the solvent, base, and the electronic nature of the substituent at the C-5 position. Separation of these isomers is often achieved by chromatography.
Experimental Protocol: N-Methylation of 3-(1H-tetrazol-5-yl)benzaldehyde
-
Materials: 3-(1H-tetrazol-5-yl)benzaldehyde, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone (anhydrous), Ethyl acetate, Hexane.
-
Procedure:
-
To a solution of 3-(1H-tetrazol-5-yl)benzaldehyde (10 mmol) in anhydrous acetone (50 mL), add potassium carbonate (15 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (12 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The resulting crude product, a mixture of 3-(1-methyl-1H-tetrazol-5-yl)benzaldehyde and 3-(2-methyl-2H-tetrazol-5-yl)benzaldehyde, is then purified and separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of N-methylated tetrazolyl benzaldehydes.
Comparative Physicochemical Properties
| Property | 3-(1H-tetrazol-5-yl)benzaldehyde | 3-(1-Methyl-1H-tetrazol-5-yl)benzaldehyde (Predicted) | 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde (Predicted) | Rationale for Predicted Differences |
| Molecular Weight | 174.16 g/mol [4] | 188.19 g/mol | 188.19 g/mol | Addition of a methyl group. |
| pKa | ~4.5 - 5.0 | Not applicable (no acidic proton) | Not applicable (no acidic proton) | The N-H proton of the unsubstituted tetrazole is acidic. |
| LogP (Lipophilicity) | 0.6 (Computed)[4] | Higher than unsubstituted | Higher than unsubstituted | The addition of a methyl group generally increases lipophilicity. The 2-methyl isomer is often reported to be slightly more lipophilic than the 1-methyl isomer. |
| Dipole Moment | Data not available | Likely higher than 2-methyl isomer | Likely lower than 1-methyl isomer | The N-1 substitution leads to a greater charge separation and thus a larger dipole moment compared to the more symmetrical N-2 isomer. |
| Solubility | Soluble in polar organic solvents | Likely less soluble in polar solvents than the unsubstituted analog | Likely less soluble in polar solvents than the unsubstituted analog | Increased lipophilicity generally leads to decreased solubility in polar solvents. |
Note: The predicted values are based on general trends observed for N-substituted tetrazoles and their phenyl analogs.[5][6] Experimental verification is required for precise values.
Comparative Biological Activity: A Landscape of Potential
While direct comparative biological data for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and its isomers is sparse in the public domain, the broader families of tetrazole and benzaldehyde derivatives have been extensively studied for various therapeutic applications. This allows us to extrapolate potential areas of interest and highlight the importance of the substituent patterns.
Anticancer Activity
Numerous tetrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and specific kinases.[2][7] The substitution pattern on both the tetrazole and the phenyl ring plays a critical role in determining the cytotoxic potency and selectivity.[2] For instance, in some series of benzyl-tetrazole derivatives, electron-withdrawing groups on the phenyl ring at the 5-position of the tetrazole enhance anticancer activity.[2]
Benzaldehyde itself and its derivatives have also been investigated as potential anticancer agents, with some studies suggesting they can suppress tumor growth and overcome treatment resistance.[1][8]
Given these precedents, it is highly probable that 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and its isomers possess anticancer properties. A comparative study of their IC₅₀ values against a panel of cancer cell lines would be crucial to determine the structure-activity relationship (SAR) related to the N-methylation pattern. It is hypothesized that the difference in steric and electronic properties between the N-1 and N-2 isomers will lead to differential binding to biological targets, resulting in varying potencies.
Antimicrobial Activity
The tetrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3][9] Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.[10][11][12] The nature of the substituent at the C-5 position and the N-1 or N-2 position significantly influences the antimicrobial spectrum and potency.
Similarly, benzaldehyde derivatives are known to possess antimicrobial and antifungal properties.[9][13] Therefore, a comparative evaluation of the Minimum Inhibitory Concentrations (MICs) of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, its 1-methyl isomer, and the unsubstituted parent compound against a panel of clinically relevant bacteria and fungi is warranted. This would elucidate the impact of N-methylation on the antimicrobial profile.
Diagram: Potential Biological Evaluation Workflow
Caption: Workflow for the comparative biological evaluation of the tetrazole derivatives.
Conclusion and Future Directions
This guide provides a framework for the comparative study of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde with its N-1 methyl and N-H analogs. While a lack of direct comparative experimental data in the current literature is a limitation, the established importance of the tetrazole and benzaldehyde scaffolds in medicinal chemistry strongly suggests that these compounds are promising candidates for further investigation.
The key takeaway for researchers is the critical influence of the N-substituent position on the physicochemical and biological properties of tetrazole derivatives. Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers to establish a clear structure-activity relationship. Such studies will be invaluable for the rational design of novel and more effective tetrazole-based therapeutic agents.
References
Click to expand
-
1-Methyl-5-phenyltetrazole. PubChem. [Link].
-
methyl 1-methyl-5-phenyl-1H-imidazo[1,5-d]tetraazole-7-carboxylate. Synthesis and physical properties. [Link].
-
Anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link].
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link].
-
Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. PMC. [Link].
-
1-Phenyl-5-methyltetrazole. NIST WebBook. [Link].
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. [Link].
-
Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][14]triazine sulfonamides. PMC. [Link].
-
3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde. PMC. [Link].
-
Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. MDPI. [Link].
-
5-Methyl-1-phenyl-1H-tetrazole. PubChem. [Link].
-
Synthesis, structure, and ambident alkylation reactions of 3-aryl-1-(tetrazol-5′-yl)triazenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link].
-
Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link].
-
(PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link].
-
Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. PMC. [Link].
-
(1H-Tetrazol-5-yl)-Allenes: Building Blocks for Tetrazolyl Heterocycles. The Journal of Organic Chemistry - ACS Publications. [Link].
-
Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. PMC. [Link].
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link].
-
Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. PMC. [Link].
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. [Link].
-
A combined experimental and theoretical study of the tautomeric and conformational properties of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. ResearchGate. [Link].
-
Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. [Link].
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link].
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link].
-
Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. ResearchGate. [Link].
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link].
-
Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace. [Link].
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link].
- Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole.
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link].
-
Synthesis, modeling and evaluation of 3′-(1-aryl-1H-tetrazol-5-ylamino)- substituted 3′-deoxythymidine derivatives as potent. Lirias. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Methyl-5-phenyltetrazole | C8H8N4 | CID 140752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methyl-5-phenyl-2h-tetrazole | 20743-49-1 [chemicalbook.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 1-Phenyl-5-methyltetrazole [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemsynthesis.com [chemsynthesis.com]
Comparative Guide: In-Vitro vs. In-Vivo Profiling of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde Derivatives
Executive Summary
The compound 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde serves as a highly versatile, electrophilic building block in modern drug discovery. By leveraging the aldehyde moiety for condensation reactions (e.g., reductive amination, Schiff base formation), medicinal chemists can rapidly generate vast libraries of tetrazole-bearing derivatives. These derivatives are widely recognized as metabolically stable bioisosteres for carboxylic acids and amides[1].
This guide provides a comprehensive comparison of the in-vitro and in-vivo evaluation strategies for these derivatives, specifically focusing on their application as ion channel modulators (e.g., Kv1.5 blockers for atrial fibrillation)[2]. By analyzing the translational gap between biochemical assays and whole-organism physiology, this guide equips drug development professionals with actionable, self-validating protocols to ensure scientific integrity.
Mechanistic Rationale: The 2-Methyl-Tetrazole Scaffold
The strategic choice to utilize a 2-methyl-substituted tetrazole rather than an unsubstituted 1H-tetrazole is rooted in physicochemical optimization[3].
-
Tautomeric Locking: Unsubstituted tetrazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Methylation at the 2-position locks the conformation, reducing the topological polar surface area (TPSA).
-
Membrane Permeability: The 2-methyl group significantly enhances lipophilicity compared to the 1H-analog, driving superior intracellular target engagement and oral bioavailability during in-vivo studies.
-
Metabolic Stability: The aromatic tetrazole ring is highly resistant to hepatic oxidation and esterase cleavage, bypassing the rapid clearance liabilities typically associated with traditional carboxylic acid pharmacophores[1].
Mechanism of Kv1.5 channel blockade by tetrazole derivatives leading to increased atrial ERP.
In-Vitro Evaluation: Protocols & Performance
In-vitro testing of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde derivatives isolates the compound's intrinsic binding affinity from systemic pharmacokinetic variables. For cardiovascular targets like Kv1.5, patch-clamp electrophysiology is the gold standard.
Self-Validating Protocol: High-Throughput Patch-Clamp Assay
Objective: Quantify the IC50 of tetrazole derivatives against human Kv1.5 channels.
-
Cell Preparation & Seeding: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with human Kv1.5.
-
Causality: CHO cells lack endogenous voltage-gated potassium currents. This ensures that any recorded K+ efflux is exclusively mediated by the transfected Kv1.5 channels, eliminating background noise.
-
-
Compound Solubilization & Perfusion: Dissolve the tetrazole derivatives in 100% DMSO, then dilute in extracellular buffer (final DMSO <0.1%).
-
Causality: 2-methyl-tetrazole derivatives are highly lipophilic. Strict vehicle control prevents DMSO-induced lipid bilayer fluidization, which can artificially alter ion channel gating kinetics.
-
-
Voltage-Step Protocol: Hold cells at a resting potential of -80 mV, followed by depolarizing pulses to +40 mV.
-
Causality: This specific voltage step forces the channels into an open state, allowing the assessment of state-dependent block (open-channel blockers), the primary mechanism of action for these derivatives.
-
-
Internal Validation (The Self-Validating Step): Following compound evaluation, perfuse the cells with 4-Aminopyridine (a known Kv1.5 blocker), followed by a washout buffer.
-
Causality: If the current does not recover post-washout, or if 4-AP fails to block the residual current, the data point is automatically discarded. This proves the current reduction was due to true pharmacological inhibition, not a loss of patch-seal integrity.
-
Table 1: In-Vitro Performance Comparison
Data representative of tetrazole-derived Kv1.5 blockers[2].
| Compound Class / Modification | Scaffold Type | Target | In-Vitro IC50 (nM) | Cellular Toxicity (CC50) |
| Compound 2f | 2-Methyl-Tetrazole | Kv1.5 | 180 nM | > 50 µM |
| Compound 2j | 2-Methyl-Tetrazole | Kv1.5 | 550 nM | > 50 µM |
| Unsubstituted Analog | 1H-Tetrazole | Kv1.5 | 1,200 nM | > 50 µM |
In-Vivo Evaluation: Pharmacokinetics & Efficacy
Translating sub-micromolar in-vitro potency into in-vivo efficacy requires navigating the complexities of absorption, distribution, metabolism, and excretion (ADME).
Self-Validating Protocol: Hemodynamic Profiling in Swine
Objective: Assess the atrial-selective prolongation of the Effective Refractory Period (ERP)[2].
-
Model Selection: Utilize miniature swine anesthetized with isoflurane.
-
Causality: The swine heart closely mirrors human cardiac electrophysiology, particularly regarding the spatial distribution of Kv1.5 channels (high in atria, absent in ventricles). Rodent models possess vastly different repolarization mechanisms and are unsuitable for this target.
-
-
Catheter Placement: Insert pacing catheters into the right atrium and right ventricle via the jugular vein under fluoroscopic guidance.
-
Causality: Direct intracardiac pacing allows for localized measurement of refractory periods without confounding variables from systemic autonomic reflexes.
-
-
ERP Measurement (S1-S2 Protocol): Deliver a train of basic stimuli (S1) followed by a premature stimulus (S2) at decreasing coupling intervals. The longest S1-S2 interval failing to elicit a response defines the ERP.
-
Internal Validation (The Self-Validating Step): Continuously measure both atrial and ventricular ERPs simultaneously.
-
Causality: A true atrial-selective drug must increase atrial ERP without altering ventricular ERP. If ventricular ERP increases, it indicates off-target hERG channel blockade, automatically flagging the compound for lethal proarrhythmic liabilities.
-
Table 2: In-Vivo Efficacy & Translation
In-vivo metrics demonstrating the successful translation of 2-methyl-tetrazole derivatives[2].
| Compound | In-Vivo Atrial ERP Increase | In-Vivo Ventricular ERP Increase | Translation Assessment |
| Compound 2f | +42% | 0% | Excellent Atrial Selectivity; High in-vivo correlation. |
| Compound 2j | +38% | 0% | Good Atrial Selectivity; Viable lead candidate. |
| Unsubstituted Analog | +10% | +5% | Poor Permeability; Off-target liabilities detected. |
The Translation Gap: Bridging In-Vitro to In-Vivo
The successful progression of a 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde derivative from a biochemical hit to an in-vivo lead relies on a strict, iterative workflow. Compounds often fail in-vivo due to high plasma protein binding (which neutralizes the free fraction of the drug) or rapid hepatic clearance. The 2-methyl substitution specifically mitigates these risks by balancing lipophilicity and metabolic shielding.
Workflow from tetrazole-benzaldehyde synthesis to in-vivo validation and lead optimization.
References
-
Wu, S., et al. "Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers." Bioorganic & Medicinal Chemistry Letters 16.24 (2006): 6213-6218.
-
Neochoritis, C. G., et al. "Tetrazoles via Multicomponent Reactions." Chemical Reviews 119.4 (2019): 1970-2042.
-
Bojarska, J., et al. "Tetrazoles: A multi-potent motif in drug design." European Journal of Medicinal Chemistry 264 (2024): 116176.
Sources
Validating the mechanism of action for a drug candidate based on 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
A Comparative Guide to Validating the Mechanism of Action for Tetrazole-Based Drug Candidates
Introduction: Beyond "Does It Work?" to "How Does It Work?"
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is fraught with challenges. A significant portion of clinical trial failures stems not from a lack of efficacy, but from an incomplete understanding of the drug's mechanism of action (MoA).[1] For a novel drug candidate, such as one based on the 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde scaffold (hereafter referred to as "Cmpd-TMB"), establishing a clear and verifiable MoA is paramount. This guide provides a comparative framework for researchers to navigate the critical process of MoA validation, moving from broad, unbiased screening to definitive, function-linked target engagement.
The Cmpd-TMB scaffold is emblematic of contemporary medicinal chemistry. It features a benzaldehyde moiety, which can serve as a reactive "warhead" or a key binding feature, and a methyl-tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid group, often employed to enhance metabolic stability and improve pharmacokinetic profiles.[2][3] This bioisosteric relationship suggests a wide range of potential protein targets, including enzymes and receptors that recognize carboxylate-containing ligands.[4][5] This inherent ambiguity necessitates a robust and multi-pronged validation strategy.
This document will dissect and compare key experimental approaches, providing not just protocols, but the strategic rationale behind their deployment. We will explore how to build a compelling, evidence-based narrative around a drug candidate's MoA, ensuring that subsequent development is built on a solid mechanistic foundation.
Part 1: The Strategic Fork in the Road: Phenotypic vs. Target-Based Discovery
The quest to define a drug's MoA begins with a fundamental strategic choice between two major paradigms: target-based discovery and phenotypic discovery.[6][7] While target-based approaches have been predominant for several decades, there is a resurgence in phenotypic screening, which historically has an advantage in identifying first-in-class medicines.[7][8]
-
Target-Based (Reverse Chemical Genetics): This approach starts with a specific protein target hypothesized to be involved in a disease.[9] A compound's ability to modulate this single target is the primary readout. Its strength lies in its precision and the directness of the structure-activity relationship (SAR) it generates.[6]
-
Phenotypic (Forward Chemical Genetics): This approach begins by identifying compounds that produce a desired effect in a complex biological system (e.g., cell death in a cancer line, reduction of an inflammatory marker).[8] The challenge then becomes the subsequent deconvolution of the molecular target(s) responsible for this phenotype.[8][10]
For a novel candidate like Cmpd-TMB, where the target is unknown, a hybrid approach is often most powerful. An initial phenotypic screen can confirm cellular activity, followed by sophisticated chemical proteomics to identify the direct binding partners.
Figure 1: A conceptual diagram illustrating the convergence of phenotypic (forward) and target-based (reverse) drug discovery pathways.
Part 2: Unbiased Target Identification: A Comparison of Key Methodologies
Once a compound demonstrates a desirable phenotypic effect, the critical next step is to identify its direct molecular target(s). Relying solely on indirect methods (e.g., gene expression changes) can be misleading. Direct binding assays are essential for confirming physical interaction. We will compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity chromatography.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads (Affinity Proteomics) |
| Principle | Ligand binding alters a protein's thermal stability upon heating.[11][12] | Competitive binding between a free drug and a broad-spectrum inhibitor matrix for protein capture.[13][14] |
| Context | In-cell, in-lysate, or in-tissue. Preserves native protein complexes and post-translational modifications.[11][15] | Primarily in-lysate. Can be adapted for in-cell competition.[16] |
| Target Scope | Broadly applicable to most soluble and some membrane proteins.[15][17] Requires a ligand-induced stability shift. | Primarily focused on a specific protein class (e.g., kinases, ATPases) defined by the affinity matrix.[13] |
| Readout | Western Blot (low-throughput), Mass Spectrometry (proteome-wide), or AlphaScreen (high-throughput).[12] | Quantitative Mass Spectrometry (LC-MS/MS).[13] |
| Key Advantage | Gold standard for confirming target engagement in a physiologically relevant cellular environment.[1] | Excellent for identifying on- and off-targets within a large protein family (e.g., the kinome) in an unbiased manner.[14] |
| Key Limitation | Not all binding events result in a measurable thermal shift. Highly stable or unstable proteins can be challenging.[15] | Limited to targets that can bind the affinity matrix. May miss allosteric binders.[14] |
Expert Recommendation: For Cmpd-TMB, a two-stage approach is optimal. First, utilize a broad chemical proteomics platform like CETSA coupled with mass spectrometry (CETSA-MS) to survey the entire proteome for binding partners. If this screen identifies a kinase or a family of related enzymes as primary hits, a follow-up Kinobeads assay can provide more granular data on selectivity and affinity against hundreds of similar targets simultaneously.[18]
Part 3: Experimental Protocols for Target Engagement
Here, we provide detailed, self-validating protocols for two cornerstone assays. The causality behind each step is explained to empower researchers to adapt and troubleshoot these workflows.
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is designed to validate the engagement of Cmpd-TMB with a specific, hypothesized target protein ("Target-X") in intact cells.
Rationale: The principle is that a protein stabilized by Cmpd-TMB will remain soluble at higher temperatures compared to its unbound state.[19] This change is visualized by quantifying the soluble protein fraction across a temperature gradient.
Figure 2: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA) with a Western Blot readout.
Step-by-Step Methodology:
-
Cell Culture: Plate the relevant cell line (e.g., a cancer line where the phenotype was observed) in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with either a final concentration of Cmpd-TMB (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media. Causality: This allows for cellular uptake and binding to the intracellular target.
-
Cell Harvest: Scrape cells, wash with PBS, and pellet by centrifugation. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at different temperatures (e.g., a gradient from 46°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Causality: This step denatures and aggregates thermally unstable proteins. Stabilized proteins remain in their native conformation.
-
Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Causality: This lyses the cells without using detergents that might disrupt protein complexes.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, which contains the soluble protein fraction. Causality: This critical step separates the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Quantification and Analysis: Normalize total protein concentration across all samples using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody for Target-X.
-
Data Interpretation:
-
Melt Curve: Plot the band intensity for Target-X against the temperature for both vehicle and Cmpd-TMB treated samples. A rightward shift in the curve for the Cmpd-TMB sample indicates thermal stabilization and target engagement.
-
Isothermal Dose-Response (ITDR): To determine potency, treat cells with a range of Cmpd-TMB concentrations and heat all samples at a single temperature (e.g., 54°C, a temperature that shows a large stabilization window). Plotting the soluble Target-X fraction against the drug concentration will yield a dose-response curve from which a cellular EC50 can be calculated.
-
Protocol 2: Kinobeads Competition Binding Assay
This protocol is designed to profile the selectivity of Cmpd-TMB against a broad panel of endogenous kinases from a cell lysate.
Rationale: Kinobeads are an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors.[13] Endogenous kinases from a lysate will bind to these beads. If Cmpd-TMB is pre-incubated with the lysate, it will compete for binding to its specific kinase targets, preventing them from being captured by the beads. The unbound fraction is washed away, and the proteins remaining on the beads are identified and quantified by LC-MS/MS. A reduction in the amount of a specific kinase captured in the presence of the drug indicates a direct binding interaction.[14]
Step-by-Step Methodology:
-
Lysate Preparation: Grow cells to high density and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine protein concentration.
-
Competition Binding: Aliquot the cell lysate. To each aliquot, add Cmpd-TMB at various final concentrations (e.g., 0.1 µM to 50 µM) or vehicle control. Incubate for 45-60 minutes at 4°C. Causality: This allows Cmpd-TMB to bind to its targets within the complex proteome before the affinity matrix is introduced.
-
Kinobeads Incubation: Add a slurry of equilibrated Kinobeads to each lysate sample. Incubate for 60 minutes at 4°C with gentle rotation. Causality: Kinases not bound by Cmpd-TMB will be captured by the immobilized ligands on the beads.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer. The eluted proteins are then subjected to in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Interpretation: Identify and quantify the proteins in each sample. For each kinase, calculate the ratio of its abundance in the drug-treated sample versus the vehicle-treated sample. Plotting this ratio against the drug concentration allows for the determination of an IC50 value for each kinase hit, providing a comprehensive profile of the compound's selectivity.
Part 4: Linking Target Engagement to Cellular Function
Confirming that Cmpd-TMB binds to Target-X is a critical milestone, but it is not the end of the MoA validation. The final and most important step is to demonstrate that this binding event is directly responsible for the observed cellular phenotype. This requires linking target engagement to a downstream functional consequence.
Let's hypothesize that CETSA-MS and Kinobeads both identified Kinase-Y as the primary, high-affinity target of Cmpd-TMB. We also know from literature that Kinase-Y phosphorylates and activates a transcription factor, TF-Z , which promotes cell survival.
Figure 3: A hypothetical signaling pathway where Cmpd-TMB inhibits Kinase-Y, preventing the activation of the pro-survival transcription factor TF-Z.
Comparative Validation Experiments:
To validate this pathway, a series of experiments should be conducted, comparing the effects of Cmpd-TMB with a known inhibitor of Kinase-Y or with siRNA-mediated knockdown of Kinase-Y.
| Experimental Question | Method 1: Cmpd-TMB Treatment | Method 2: Genetic Knockdown (siRNA) | Expected Correlated Outcome |
| Does it block target activity? | Western Blot for p-TF-Z after Cmpd-TMB treatment. | Western Blot for p-TF-Z in Kinase-Y knockdown cells. | Both methods show a significant decrease in p-TF-Z levels. |
| Does it affect gene transcription? | qPCR for downstream pro-survival genes (e.g., Bcl-2) after treatment. | qPCR for the same genes in knockdown cells. | Both methods show reduced expression of pro-survival genes. |
| Does it cause the phenotype? | Cell viability assay (e.g., MTS or CellTiter-Glo) after treatment. | Cell viability assay in knockdown cells. | Both methods result in decreased cell viability. |
If the results from Cmpd-TMB treatment phenocopy the results from the genetic knockdown of Kinase-Y, it provides powerful, multi-layered evidence that Cmpd-TMB exerts its biological effect through the on-target inhibition of Kinase-Y.
Conclusion
Validating the mechanism of action for a novel drug candidate like 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is not a linear process but an iterative cycle of hypothesis, testing, and refinement. It requires an integrated strategy that combines unbiased, proteome-wide screening with rigorous, hypothesis-driven validation. By employing orthogonal methods such as CETSA and chemical proteomics, researchers can confidently identify direct binding partners in a physiologically relevant context. Crucially, this target engagement data must then be causally linked to downstream signaling events and the ultimate cellular phenotype. This comprehensive, evidence-based approach is the bedrock of modern drug development, transforming promising molecules into well-understood medicines.
References
- A Practical Guide to Target Engagement Assays. (2025, December 8). In Vitro Drug Discovery.
- Rivas, L., et al. (2024, May 15). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery.
- Owens, J. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks.
- Scott, A. D., et al. (2025, September 13). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Target Engagement Assays. Eurofins DiscoverX.
- Monitoring Target Engagement in Drug Discovery. ProteinSimple.
- Swinney, D. C., & Anthony, J. (2013, April 15). Phenotypic vs. target-based drug discovery for first-in-class medicines.
- Li, Z., et al. (2022, December 21). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. Frontiers in Pharmacology.
- Yuan, Y., et al. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry.
- Zhang, W., et al. (2019, November 25). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry.
- Klaeger, S., et al. The target landscape of clinical kinase drugs. Science.
- Patowary, P., Deka, B., & Bharali, D. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
- Perrin, J., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
- Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024, September 10). Pharmaceuticals.
- Assay: Kinobeads (epsilon), multiple immobilized ATP-competitive broad spectrum kinase inhibitors... ChEMBL - EMBL-EBI.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights... (2025, December 7). Frontiers in Chemistry.
- Measure Target Engagement With Receptor Occupancy Assays by Flow Cytometry. CellCarta.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BRD4-IN-3. (2025). BenchChem.
- Cellular Thermal Shift Assay (CETSA). Bio-protocol.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology.
- Giansanti, P., et al. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research.
- Lork, C., et al. (2017, September 6). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology.
- Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
- How to experimentally validate drug-target interactions? (2012, December 17).
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020, March 26). MDPI.
- Molecular Target Validation in preclinical drug discovery. (2014, May 2). Drug Discovery World.
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery.
- Validation guidelines for drug-target prediction methods. (2024, November 21). Expert Opinion on Drug Discovery.
Sources
- 1. selvita.com [selvita.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. Monitoring Target Engagement in Drug Discovery :: ProteinSimple [proteinsimple.jp]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Professional Laboratory Disposal Protocols for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
As a Senior Application Scientist, I recognize that proper chemical waste management is not merely a regulatory hurdle; it is a critical component of experimental integrity and laboratory safety. 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a highly specialized building block frequently utilized in pharmaceutical synthesis and drug development.
Because this compound features both a reactive aldehyde moiety and a high-nitrogen tetrazole ring, its disposal requires a scientifically grounded, self-validating protocol. This guide provides step-by-step operational and disposal methodologies designed to ensure immediate safety, regulatory compliance, and environmental stewardship [1].
Hazard Assessment & Mechanistic Causality
To design an effective disposal plan, we must first understand the chemical causality driving our safety choices. The structural features of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde dictate specific handling and disposal requirements:
-
The Tetrazole Ring (High Nitrogen Content): Tetrazoles are inherently energy-rich. While the 2-methyl substitution stabilizes the ring by preventing the formation of highly shock-sensitive metal tetrazolate salts (which readily form with unsubstituted 1H-tetrazoles), the high nitrogen mass fraction still requires thermal and physical respect. Concentrating this waste or exposing it to extreme heat outside of controlled incineration can lead to rapid, exothermic decomposition.
-
The Benzaldehyde Moiety: Aldehydes are highly susceptible to auto-oxidation when exposed to air and light, converting into corresponding benzoic acid derivatives. This oxidation can alter the pH of the waste stream and induce unintended cross-reactivity if mixed with incompatible chemicals.
Understanding these mechanisms is why we mandate specific containment materials and strictly prohibit mixing this compound with strong oxidizers or heavy metal catalysts during disposal [1].
Step-by-Step Disposal Methodology
The following protocol establishes a self-validating system for the disposal of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. Each step acts as a checkpoint to ensure the integrity of the subsequent step.
Phase 1: Point-of-Generation Segregation
-
Isolate the Waste Stream: Immediately segregate 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde waste from strong oxidizers (e.g., peroxides, nitric acid) and heavy metal salts.
-
Solvent Compatibility Check: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Dichloromethane), ensure it is placed in the designated "Halogenated" or "Non-Halogenated" organic waste stream based on the solvent used. Do not mix aqueous and organic waste.
Phase 2: Primary Containment
-
Select the Receptacle: Use High-Density Polyethylene (HDPE) or amber glass containers. Causality: Amber glass prevents the photo-catalyzed auto-oxidation of the benzaldehyde moiety, while HDPE provides excellent chemical resistance against the organic solvents typically used to dissolve this compound.
-
Seal Intactness: Ensure the container has a secure, leak-proof PTFE-lined cap. Never use metal caps, which can corrode or catalyze degradation.
Phase 3: Regulatory Labeling (EPA/RCRA Compliance)
-
Immediate Labeling: The moment the first drop of waste enters the container, affix a compliant "Hazardous Waste" label [2].
-
Detail the Composition: Explicitly list "3-(2-Methyl-tetrazol-5-yl)-benzaldehyde" and the carrier solvent. Do not use abbreviations. Include approximate percentages (e.g., "Trace <1%").
-
Identify the Hazard Class: Mark the waste as "Toxic" and, depending on the solvent, "Ignitable" [2].
Phase 4: Secondary Containment & Storage
-
Satellite Accumulation Area (SAA): Store the primary container inside a secondary containment tray made of chemically inert polypropylene.
-
Ventilation: Ensure the SAA is located within a continuously ventilated space (e.g., under a fume hood or in a dedicated ventilated chemical storage cabinet) to prevent the accumulation of solvent vapors.
Phase 5: Final Treatment (Contractor Hand-off)
-
High-Temperature Incineration: Transfer the waste to a licensed environmental health and safety (EHS) contractor. The mandated final destruction method is high-temperature incineration (typically >1000°C). Causality: Incineration safely cleaves the tetrazole ring, converting the high-nitrogen content into inert nitrogen gas ( N2 ), carbon dioxide, and water vapor, completely neutralizing the energetic and toxicological hazards [2].
Waste Compatibility and Segregation Data
To facilitate rapid decision-making in the lab, the following table summarizes the quantitative and qualitative compatibility parameters for this waste stream.
| Waste Stream Component | Compatible Materials | Incompatible Materials | Mechanistic Rationale |
| 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde | Halogenated & Non-halogenated organic solvents | Strong oxidizers, heavy metal salts, strong bases | Oxidizers react violently with the aldehyde; transition metals may interact with the tetrazole ring. |
| Primary Container | HDPE, Amber Glass | Metal cans, unlined steel, standard clear glass | Amber glass prevents photo-oxidation; avoiding metals prevents catalyzed degradation. |
| Secondary Containment | Polypropylene or PTFE trays | Reactive metal trays (e.g., aluminum, zinc) | Provides an inert, non-reactive barrier against accidental spills and leaks. |
Operational Disposal Workflow
The following diagram illustrates the logical progression of the disposal protocol, ensuring no step is bypassed.
Figure 1: Standardized disposal workflow for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
References
Personal protective equipment for handling 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Handling novel research chemicals requires a rigorous synthesis of technical knowledge and operational discipline. 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (CAS: 179056-01-0) is a highly valuable intermediate in drug discovery, featuring a unique structural profile that demands specialized personal protective equipment (PPE) and handling protocols[1][2].
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind the hazards—specifically the energetic potential of the tetrazole ring and the electrophilic reactivity of the benzaldehyde moiety—you can implement a self-validating safety system that protects both the researcher and the integrity of the experiment.
Hazard Causality & Quantitative Assessment
To select the correct PPE, we must first understand the molecular behavior of the compound. While the N2-methylation in this specific molecule removes the acidic N-H proton (reducing the risk of forming highly explosive primary metal tetrazolates compared to 1H-tetrazole), the nitrogen-rich core retains inherent energetic potential, and the aldehyde group acts as a potent electrophile[3][4].
Table 1: Structural Hazard Causality and Mitigation
| Hazard Category | Structural Causality | Empirical Indicator / Classification | Required Mitigation Strategy |
| Energetic Instability | High nitrogen mass fraction in the tetrazole ring | Decomposes rapidly at elevated temperatures (>155°C) | Eliminate static discharge; avoid friction, high heat, and shock[5] |
| Respiratory Irritation | Electrophilic nature of the benzaldehyde moiety | STOT SE 3 (Respiratory tract irritation) | Handle strictly within a certified fume hood (80-100 fpm)[6] |
| Skin Sensitization | Aldehyde-protein crosslinking upon dermal contact | GHS Category 2 (Skin Irritant) | Double nitrile gloving; immediate removal upon contamination |
| Metal Reactivity | Nitrogen lone-pair coordination with transition metals | Formation of sensitive metal-tetrazolate complexes | Use PTFE, ceramic, or plastic spatulas; avoid metal tools[4] |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves as a specific mechanical or chemical barrier designed to counter the hazards outlined above.
-
Eye/Face Protection: Wear ANSI Z87.1+ certified chemical splash goggles.
-
Hand Protection: Minimum 6-mil Nitrile gloves, double-gloved.
-
Causality: Nitrile provides superior chemical resistance to aldehydes compared to latex. Double gloving ensures that if the outer glove is compromised by friction or chemical permeation, the inner glove maintains the percutaneous barrier.
-
-
Body Protection: Flame-Resistant (FR) Lab Coat (e.g., Nomex) with knit cuffs.
-
Causality: In the rare event of a friction-induced energetic decomposition, FR materials prevent synthetic fabric from melting into the skin, a critical safeguard when handling energetic nitrogen-rich compounds[7].
-
-
Respiratory Protection: Handling must occur in a Class II Type B2 Biological Safety Cabinet or a ducted fume hood.
Operational Plan: Self-Validating Handling Protocol
This step-by-step methodology incorporates validation checks to ensure the environment is secure before proceeding to the next phase.
Step 1: Environmental Setup & Validation
-
Action: Activate the ducted fume hood and clear the workspace of all heavy metal salts (e.g., Cu, Ag, Pb) and strong oxidizers.
-
Causality: Tetrazoles can coordinate with transition metals to form highly sensitive, explosive metal salts[4].
-
Validation Check: Observe the fume hood monitor; proceed only if the face velocity is confirmed at 80–100 feet per minute (fpm).
Step 2: Tool Selection & Static Dissipation
-
Action: Select , ceramic, or conductive plastic spatulas. Ground all analytical balances.
-
Causality: The high nitrogen content of the tetrazole ring makes the powder susceptible to electrostatic discharge (ESD) and friction-induced decomposition[5].
-
Validation Check: Touch a grounded metal surface before handling the container to discharge personal static electricity.
Step 3: Transfer and Weighing
-
Action: Transfer the powder slowly into an anti-static weighing boat. Do not scrape the container vigorously.
-
Causality: Vigorous scraping generates friction and aerosolizes the powder, creating a dual risk of dust explosion and respiratory exposure[3].
-
Validation Check: Inspect the air visually; if any dust is suspended, pause operations and lower the fume hood sash immediately.
Step 4: Solvation and Stabilization
-
Action: Dissolve the compound in a compatible solvent (e.g., Acetonitrile, DMF, or DMSO) as soon as possible.
-
Causality: Solvation dissipates the heat of dissolution and stabilizes the energetic tetrazole core through solvent shell coordination, drastically reducing shock sensitivity[7].
-
Validation Check: Ensure complete dissolution visually before transferring the solution out of the fume hood.
Workflow Visualization
Operational workflow for handling 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.
Decontamination & Disposal Plan
In the event of a spill or upon completion of the experiment, strict disposal protocols must be followed to prevent delayed energetic reactions.
Step 1: Wet Decontamination
-
Action: Wipe down all spatulas, balances, and hood surfaces with a damp cloth (water/ethanol mixture). Do NOT dry sweep.
-
Causality: Dry sweeping aerosolizes energetic dust. Wet wiping desensitizes residual tetrazole particles by introducing a solvent buffer[3].
-
Validation Check: Visually inspect surfaces for residual white powder under bright light.
Step 2: Waste Segregation
-
Action: Place all contaminated wipes and liquid waste into a dedicated, clearly labeled "Nitrogen-Rich / Energetic Organic Waste" container.
-
Causality: Mixing with general organic waste containing incompatible chemicals (like acids or transition metals) can trigger delayed exothermic reactions[4].
-
Validation Check: Verify the lab waste log to ensure no incompatible heavy metals were previously added to the container.
References
-
TETRAZOLE, 3 TO 4 WT. % SOLUTION IN ACETONITRILE MSDS , Loba Chemie. [Link]
-
SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole , Glen Research.[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. 179056-01-0|3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 7. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
